molecular formula C7H12N2O B2395012 1-ethyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856076-42-0

1-ethyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2395012
CAS No.: 1856076-42-0
M. Wt: 140.186
InChI Key: PCJHKAIIVGEJTK-UHFFFAOYSA-N
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Description

1-ethyl-5-(methoxymethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-5-(methoxymethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-5-(methoxymethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-(methoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-7(6-10-2)4-5-8-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHKAIIVGEJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethyl-5-(methoxymethyl)-1H-pyrazole: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. 1-Ethyl-5-(methoxymethyl)-1H-pyrazole (Molecular Formula: C₇H₁₂N₂O) is a highly specialized building block that combines the electron-rich aromaticity of the pyrazole core with the lipophilic tuning of an N-ethyl group and the hydrogen-bond accepting capability of a methoxymethyl ether side chain.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and synthetic pathways. Designed for application scientists and drug development professionals, this guide emphasizes the causality behind regioselective synthesis and the compound's utility in late-stage functionalization.

Structural and Physicochemical Profile

Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The N-ethyl substitution significantly increases the lipophilicity compared to the parent 1H-pyrazole, while the 5-methoxymethyl group introduces a flexible, non-protic polar interaction site.

Quantitative data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole is summarized in Table 1, drawing on computational models and empirical data from structurally analogous pyrazole libraries .

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C₇H₁₂N₂OLow molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 140.18 g/mol High ligand efficiency potential.
LogP (Estimated) 0.73 - 1.20Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 27.05 ŲExcellent cell permeability; highly likely to cross the Blood-Brain Barrier (BBB).
Hydrogen Bond Donors 0Lack of N-H or O-H bonds prevents non-specific kinase hinge-binding.
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Oxygen)Capable of targeted interactions with receptor active sites.

Mechanistic Reactivity & Electronic Properties

The reactivity of the 1,5-disubstituted pyrazole ring is heavily dictated by the electronic contributions of its substituents.

Electrophilic Aromatic Substitution (EAS)

In N-substituted pyrazoles, electrophilic aromatic substitution almost exclusively occurs at the C4 position . This regioselectivity is driven by the electronic nature of the heterocycle: the C4 position is the most electron-rich. When an electrophile (such as a halogen or formyl group) attacks C4, it forms a highly stable cationic intermediate (sigma complex).

The electron-donating inductive effect of the 1-ethyl group further enhances the nucleophilicity of the C4 position, making reactions like bromination (via N-Bromosuccinimide) or Vilsmeier-Haack formylation highly efficient.

Directed Metalation

While the C4 position is intrinsically reactive to electrophiles, the C5-methoxymethyl group can also participate in complexation. In the presence of strong bases (e.g., n-butyllithium), the oxygen atom of the methoxymethyl group can coordinate the lithium ion, potentially directing metalation to the lateral methyl group or facilitating C4-lithiation if a halogen is already present (halogen-metal exchange).

Reactivity Core 1-Ethyl-5-(methoxymethyl) -1H-pyrazole Core Scaffold EAS Electrophilic Aromatic Substitution C4 Position Core->EAS Electron-rich C4 Deprotonation Directed Metalation Halogen-Metal Exchange Core->Deprotonation Strong Base (n-BuLi) Halogenation Halogenation (NBS/NIS) EAS->Halogenation Vilsmeier Vilsmeier-Haack Formylation EAS->Vilsmeier CrossCoupling Suzuki/Stille Coupling (Post-Halogenation) Halogenation->CrossCoupling Pd-Catalyzed

Figure 1: Mechanistic reactivity pathways and late-stage functionalization of the pyrazole core.

Experimental Methodology: Regiocontrolled Synthesis

The Causality of the Synthetic Route

Direct condensation of asymmetric 1,3-dicarbonyl compounds with ethylhydrazine typically yields an intractable mixture of 1,3- and 1,5-isomers. Separating these isomers at the final stage often leads to poor yields and questionable purity.

To ensure a self-validating and highly trustworthy protocol , the recommended synthesis relies on the early-stage separation of ester intermediates, followed by clean reduction and etherification. This stepwise functionalization guarantees absolute regiochemical fidelity.

Table 2: Reagent Rationale

StepReagentFunction & Causality
1 Ethyl Iodide (EtI) / K₂CO₃Alkylates the pyrazole nitrogen. K₂CO₃ is a mild base that prevents unwanted side reactions.
2 Lithium Aluminum Hydride (LiAlH₄)A strong reducing agent required to fully reduce the stable pyrazole-carboxylate ester directly to the primary alcohol.
3 Sodium Hydride (NaH) / Methyl Iodide (MeI)NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, driving the Williamson ether synthesis to completion.
Step-by-Step Protocol

Step 1: Synthesis and Separation of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

  • Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.

  • Dropwise add ethyl iodide (1.2 eq). Heat the reaction mixture to 60°C for 12 hours.

  • Validation: TLC will show two new spots corresponding to the 1,3- and 1,5-isomers.

  • Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure ethyl 1-ethyl-1H-pyrazole-5-carboxylate .

Step 2: Reduction to (1-Ethyl-1H-pyrazol-5-yl)methanol

  • Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-5-carboxylate in THF dropwise to control the exothermic reaction.

  • Stir at room temperature for 2 hours.

  • Carefully quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield the intermediate alcohol.

Step 3: Williamson Etherification

  • Dissolve (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous THF at 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir until hydrogen gas evolution ceases (~30 mins), indicating complete alkoxide formation.

  • Add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield pure 1-ethyl-5-(methoxymethyl)-1H-pyrazole .

Synthesis SM Ethyl 1H-pyrazole- 3-carboxylate Step1 N-Ethylation (EtI, K2CO3) SM->Step1 Iso1 Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate (Target Isomer) Step1->Iso1 Chromatographic Separation Iso2 Ethyl 1-ethyl-1H-pyrazole- 3-carboxylate (Byproduct) Step1->Iso2 Discarded Step2 Reduction (LiAlH4, THF) Iso1->Step2 Alcohol (1-Ethyl-1H-pyrazol- 5-yl)methanol Step2->Alcohol Step3 Etherification (NaH, MeI) Alcohol->Step3 Target 1-Ethyl-5-(methoxymethyl) -1H-pyrazole Step3->Target

Figure 2: Regiocontrolled synthetic workflow avoiding intractable isomer mixtures.

Applications in Drug Development

The incorporation of the methoxymethyl group into the pyrazole ring leads to derivatives with a highly tunable range of biological effects .

  • Bioisosterism: The methoxymethyl group acts as an excellent bioisostere for bulkier aliphatic ethers or secondary alcohols. It provides a localized dipole and a hydrogen-bond acceptor without the desolvation penalty associated with hydrogen-bond donors.

  • Pharmacokinetic Optimization: The N-ethyl group disrupts potential intermolecular hydrogen bonding that often plagues N-H pyrazoles (which can lead to poor solubility and high melting points). This disruption lowers the crystal lattice energy, thereby improving aqueous solubility and oral bioavailability.

  • Library Generation: Because the C4 position remains unsubstituted, this molecule serves as an ideal core for generating combinatorial libraries via C4-halogenation followed by Suzuki-Miyaura or Stille cross-coupling reactions.

Safety, Handling, and Storage

As with many low-molecular-weight functionalized heterocycles, standard laboratory safety protocols must be strictly adhered to. While specific toxicity data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole is limited, data from closely related pyrazole-carboxylates indicates standard hazard classifications , .

  • Hazard Classification: Generally considered a skin and eye irritant (Category 2). May cause respiratory irritation if inhaled as an aerosol or dust.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat. All manipulations involving volatile alkylating agents (EtI, MeI) or reactive hydrides (LiAlH₄, NaH) must be conducted in a certified chemical fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 4°C. The methoxymethyl ether is generally stable but should be kept away from strong, concentrated Lewis or Brønsted acids to prevent premature ether cleavage.

References

  • JSA-041 worked up data CSV . bioRxiv. Available at:[Link]

Comprehensive Spectral Elucidation of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole cores are ubiquitous privileged scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for amides and aromatic rings. The specific substitution pattern of 1-ethyl-5-(methoxymethyl)-1H-pyrazole presents a highly functionalized building block where the N-ethyl group provides lipophilicity, and the methoxymethyl ether acts as a flexible hydrogen bond acceptor.

However, synthesizing N-alkylated pyrazoles via the condensation of asymmetric 1,3-diketones with alkylhydrazines inevitably yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Differentiating the 1,5-isomer from its 1,3-counterpart is a critical analytical hurdle. This whitepaper provides an in-depth, self-validating framework for the spectral elucidation (NMR, MS, IR) of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, detailing the causality behind the observed data and establishing robust experimental protocols.

Structural Elucidation Strategy & Regiochemistry

The primary objective in characterizing 1-ethyl-5-(methoxymethyl)-1H-pyrazole is confirming the placement of the methoxymethyl group at the C5 position (adjacent to the N-ethyl group) rather than C3. Because 1D NMR alone is often insufficient due to overlapping chemical shift ranges in functionalized azoles, 2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC)—serves as the definitive, self-validating tool for regiochemical assignment.

Regiochemistry_Workflow S1 Isomeric Pyrazole Mixture S2 1D NMR (1H, 13C) S1->S2 S3 2D HMBC Acquisition S2->S3 S4 N-CH2 to C5 Correlation? S3->S4 S5 1,5-Isomer Confirmed S4->S5 Yes (³J_CH) S6 1,3-Isomer Confirmed S4->S6 No

HMBC NMR workflow for differentiating 1,3- and 1,5-pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Chemical Shifts

The electron-withdrawing nature of the adjacent nitrogen atoms heavily influences the pyrazole ring protons. The C3 proton is typically more deshielded than the C4 proton due to the adjacent sp² hybridized nitrogen. Furthermore, protonation and solvent phase effects can significantly alter these shifts[1]. Coordination or substitution on the pyrazole ring directly impacts the electron density, causing predictable upfield or downfield shifts based on the substituent's electronegativity[2].

  • ¹H NMR : The N-ethyl group presents as a classic spin-spin coupled system: a triplet at ~1.4 ppm (-CH₃) and a quartet at ~4.1 ppm (-CH₂-). The pronounced deshielding of the methylene is caused by direct attachment to the electronegative N1 atom. The methoxymethyl group at C5 appears as two distinct singlets: ~4.4 ppm for the methylene bridge and ~3.3 ppm for the terminal methoxy group. The pyrazole ring protons appear as fine doublets (J ≈ 2.0 Hz) at ~6.2 ppm (H4) and ~7.4 ppm (H3).

  • ¹³C NMR : The C5 carbon (~138 ppm) and C3 carbon (~139 ppm) are highly deshielded compared to the C4 methine carbon (~105 ppm).

  • 2D HMBC (Self-Validating Regiochemistry) : To definitively prove the 1,5-substitution, one must observe a ³J_CH long-range correlation between the N-ethyl CH₂ protons (~4.1 ppm) and the substituted C5 carbon (~138 ppm). In a 1,3-isomer, this correlation would be absent, as the distance to the substituted C3 carbon constitutes a ⁴J coupling, which is rarely observed above the noise threshold.

Mass Spectrometry (ESI-MS/MS) & Fragmentation Pathways

Electrospray ionization (ESI) in positive mode yields a robust protonated molecular ion [M+H]⁺ at m/z 141.1. The fragmentation of pyrazoles is highly characteristic, typically involving the expulsion of neutral molecules like N₂ or HCN from the core ring[3]. Furthermore, gas-phase fragmentation trends for substituted pyrazoles dictate that exocyclic, labile functional groups (such as ethers) will cleave before the stable aromatic ring ruptures[4].

For 1-ethyl-5-(methoxymethyl)-1H-pyrazole, collision-induced dissociation (CID) is governed by the following causality:

  • Initial Exocyclic Cleavage : The ether linkage is the weakest bond. Loss of a neutral methanol molecule (32 Da) yields a stabilized fragment at m/z 109.1. Alternatively, the loss of the entire methoxymethyl ether equivalent (46 Da) yields m/z 95.1.

  • Ring Contraction/Cleavage : Subsequent ring cleavage and loss of HCN (27 Da) from the m/z 95 fragment generates m/z 68.1, a hallmark of pyrazole MS/MS spectra[3],[4].

MS_Fragmentation M1 [M+H]+ m/z 141.1 M2 m/z 109.1 M1->M2 -CH3OH (32 Da) M3 m/z 95.1 M1->M3 -CH3OCH3 (46 Da) M4 m/z 68.1 M3->M4 -HCN (27 Da)

Proposed ESI-MS/MS fragmentation pathway for 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, ensuring no unexpected functionalization occurred during synthesis.

  • Aliphatic C-H Stretches : The sp³ C-H stretches of the ethyl and methoxy groups appear between 2950–2850 cm⁻¹.

  • Aromatic Ring Modes : The pyrazole ring C=N and C=C stretching vibrations manifest as sharp, diagnostic bands in the 1550–1450 cm⁻¹ region.

  • Ether Linkage : Crucially, the strong, broad C-O-C asymmetric stretch of the aliphatic ether is observed around 1100–1080 cm⁻¹.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and calibration checks.

Protocol A: NMR Acquisition & Tuning
  • Sample Preparation : Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference, self-validating the chemical shift axis.

  • Instrument Tuning (ATM) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei. Causality: Optimizing probe resonance to the specific sample dielectric maximizes the signal-to-noise ratio.

  • Shimming : Lock onto the deuterium signal of CDCl₃ and perform 3D gradient shimming. Causality: A perfectly homogeneous magnetic field is critical for resolving the fine 2.0 Hz J-coupling of the pyrazole H3/H4 protons.

  • Acquisition : Acquire ¹H (16 scans, d1=2s), ¹³C (1024 scans, d1=2s), and 2D HMBC (optimized for a long-range coupling constant J = 8 Hz).

Protocol B: LC-MS/MS Calibration & Acquisition
  • Calibration : Prior to the run, infuse a standard tuning mix (e.g., sodium formate) to calibrate the mass axis across the m/z 50–1000 range. Causality: Ensures mass accuracy within <5 ppm, validating fragment assignments.

  • Chromatography : Inject 1 µL of a 10 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Ionization : Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete droplet evaporation.

  • MS/MS (CID) : Isolate the m/z 141.1 precursor ion in the first quadrupole (Q1). Apply a collision energy ramp (15–35 eV) in the collision cell using Argon gas to induce fragmentation, scanning the product ions in Q3.

Consolidated Data Tables

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
N-CH₂-CH₃ 1.42Triplet (t)3H7.2Ethyl methyl
-O-CH₃ 3.35Singlet (s)3H-Methoxy methyl
N-CH₂ -CH₃4.15Quartet (q)2H7.2Ethyl methylene
C5-CH₂ -O4.45Singlet (s)2H-Ether bridge
C4-H 6.25Doublet (d)1H2.0Pyrazole ring
C3-H 7.45Doublet (d)1H2.0Pyrazole ring
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeHMBC Correlations (³J)
N-CH₂-CH₃ 15.2CH₃N-CH₂
N-CH₂ -CH₃44.5CH₂C5 (Critical for Regiochemistry)
-O-CH₃ 58.4CH₃C5-CH₂
C5-CH₂ -O64.2CH₂C5, C4
C4105.6CHC3, C5
C5138.2C (Quaternary)N-CH₂, C5-CH₂
C3139.8CHC4
Table 3: ESI-MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Assignment
141.1109.132[M+H - CH₃OH]⁺
141.195.146[M+H - CH₃OCH₃]⁺
141.168.173 (46 + 27)[M+H - CH₃OCH₃ - HCN]⁺

References

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Available at: [Link][1]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen. Available at: [Link][4]

  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III) - Journal of the Chemical Society of Pakistan. Available at: [Link][2]

Sources

Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, a substituted pyrazole with potential applications in pharmaceutical and agrochemical research. Two primary synthetic routes are detailed: the direct cyclocondensation of a functionalized β-keto ester with ethylhydrazine, and a two-step approach involving the synthesis of the parent 5-(methoxymethyl)-1H-pyrazole followed by regioselective N-ethylation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, mechanistic insights, and a comparative analysis of the presented synthetic strategies.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, stem from its unique electronic and steric features. The targeted synthesis of specifically substituted pyrazoles, such as 1-ethyl-5-(methoxymethyl)-1H-pyrazole, is crucial for the development of novel therapeutic agents with improved potency and selectivity. This guide elucidates robust and reproducible methods for the preparation of this target molecule, grounded in established principles of heterocyclic chemistry.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole can be approached from two principal retrosynthetic disconnections of the pyrazole core, as illustrated below.

G cluster_0 Route A: Direct Cyclocondensation cluster_1 Route B: N-Alkylation target 1-Ethyl-5-(methoxymethyl)-1H-pyrazole ethylhydrazine Ethylhydrazine target->ethylhydrazine C-N bond formation dicarbonyl Methyl 4-methoxyacetoacetate (1,3-Dicarbonyl Precursor) target->dicarbonyl C-N bond formation parent_pyrazole 5-(Methoxymethyl)-1H-pyrazole target->parent_pyrazole N-Ethylation ethyl_iodide Ethyl Iodide hydrazine Hydrazine parent_pyrazole->hydrazine Cyclocondensation dicarbonyl_B Methyl 4-methoxyacetoacetate parent_pyrazole->dicarbonyl_B Methyl 4-methoxyacetoacetate G reagents Methyl 4-chloroacetoacetate + Sodium Methoxide -> Methyl 4-methoxyacetoacetate + Ethylhydrazine -> 1-Ethyl-5-(methoxymethyl)-1H-pyrazole G start Methyl 4-methoxyacetoacetate + Ethylhydrazine hydrazone Hydrazone Intermediate Formation start->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration product 1-Ethyl-5-(methoxymethyl)-1H-pyrazole dehydration->product G reagents Methyl 4-methoxyacetoacetate + Hydrazine -> 5-(Methoxymethyl)-1H-pyrazole + Ethyl Iodide -> 1-Ethyl-5-(methoxymethyl)-1H-pyrazole G start 5-(Methoxymethyl)-1H-pyrazole deprotonation Deprotonation with NaH start->deprotonation anion Pyrazolide Anion deprotonation->anion alkylation Nucleophilic attack on Ethyl Iodide anion->alkylation product_mixture Mixture of N1 and N2 Isomers alkylation->product_mixture product 1-Ethyl-5-(methoxymethyl)-1H-pyrazole (Major) product_mixture->product

An In-depth Technical Guide to 1-ethyl-5-(methoxymethyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that facilitate favorable interactions with a wide range of biological targets.[2] Its metabolic stability and synthetic tractability have further cemented its importance in drug discovery.[3]

This guide focuses on a specific, yet underexplored, member of this family: 1-ethyl-5-(methoxymethyl)-1H-pyrazole . While direct literature on this particular molecule is limited, its structural motifs—an N-ethyl group and a 5-methoxymethyl substituent—suggest significant potential as a versatile building block for novel therapeutic agents. The N-alkylation of pyrazoles is a key strategy in modulating their pharmacological profiles, and the 5-position is a common site for substitution in the design of targeted therapies, including kinase inhibitors.[4][5]

This document will provide a comprehensive overview of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, including a proposed synthetic pathway rooted in established methodologies, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential applications in drug discovery, particularly in the realm of kinase inhibition.

Proposed Synthesis and Mechanistic Considerations

The most classical and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][6] For the synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, a plausible and efficient route would involve the reaction of ethylhydrazine with a suitably chosen β-dicarbonyl equivalent.

A logical precursor for the 5-methoxymethyl substituent would be 1-methoxy-2,4-pentanedione. The reaction with ethylhydrazine would proceed via a cyclocondensation reaction, likely under acidic or basic catalysis, to yield the desired 1,5-disubstituted pyrazole.

Causality in Experimental Choices:

  • Ethylhydrazine: The choice of ethylhydrazine directly introduces the N-ethyl group onto the pyrazole ring.

  • 1-Methoxy-2,4-pentanedione: This β-diketone provides the necessary carbon backbone for the pyrazole ring and incorporates the methoxymethyl group at the desired position.

  • Regioselectivity: The reaction of an unsymmetrical β-diketone with a substituted hydrazine can potentially lead to two regioisomers. In this case, the reaction of 1-methoxy-2,4-pentanedione with ethylhydrazine is expected to predominantly yield the 1-ethyl-5-(methoxymethyl)-3-methyl-1H-pyrazole isomer due to the higher electrophilicity of the ketone carbonyl adjacent to the methyl group compared to the one adjacent to the methoxymethyl group. To obtain the target compound, 1,1-dimethoxy-3-butanone could be a more suitable starting material, which upon condensation with ethylhydrazine and subsequent dehydration would lead to 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

A proposed synthetic pathway is illustrated below:

Synthetic_Pathway diketone 1,1-Dimethoxy-3-butanone intermediate Hydrazone Intermediate diketone->intermediate Condensation hydrazine Ethylhydrazine hydrazine->intermediate product 1-ethyl-5-(methoxymethyl)-1H-pyrazole intermediate->product Cyclization & Dehydration

Caption: Proposed synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Predicted Physicochemical Properties and Structural Elucidation

Given the absence of experimental data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole, its physicochemical properties and spectroscopic signatures can be predicted based on known data for structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC7H12N2O-
Molecular Weight140.18 g/mol -
AppearanceColorless to pale yellow liquidGeneral observation for similar pyrazoles
Boiling Point~180-200 °CExtrapolation from similar N-alkylated pyrazoles
SolubilitySoluble in common organic solvents (e.g., CH2Cl2, EtOAc, MeOH)General solubility of pyrazole derivatives

Spectroscopic Characterization (Predicted):

The structural elucidation of the target compound would rely on a combination of NMR spectroscopy and mass spectrometry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methoxymethyl group, and the two protons on the pyrazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule, with distinct chemical shifts for the pyrazole ring carbons, the ethyl group carbons, and the methoxymethyl carbon.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Predicted Spectroscopic Data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole

Data TypePredicted SignalsRationale
¹H NMR (CDCl₃, 400 MHz)δ 7.3-7.4 (d, 1H, H-3), δ 6.0-6.1 (d, 1H, H-4), δ 4.5-4.6 (s, 2H, -CH₂-O-), δ 4.1-4.2 (q, 2H, -N-CH₂-), δ 3.3-3.4 (s, 3H, -O-CH₃), δ 1.4-1.5 (t, 3H, -CH₂-CH₃)Based on data for 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid[7] and general pyrazole chemical shifts.[8]
¹³C NMR (CDCl₃, 100 MHz)δ 148-150 (C-5), δ 138-140 (C-3), δ 105-107 (C-4), δ 65-67 (-CH₂-O-), δ 58-60 (-O-CH₃), δ 45-47 (-N-CH₂-), δ 15-17 (-CH₂-CH₃)Inferred from spectra of various substituted pyrazoles.[9][10]
Mass Spec. (EI)M⁺ at m/z 140Calculated molecular weight.

Potential Applications in Drug Discovery and Research

The pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[4][11][12] The 1-ethyl-5-(methoxymethyl)-1H-pyrazole, as a functionalized building block, holds significant promise for the development of novel drug candidates.

Kinase Inhibition:

A prominent application of pyrazole derivatives is in the development of protein kinase inhibitors.[4][13][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

The 1-ethyl-5-(methoxymethyl)-1H-pyrazole scaffold could be elaborated through various chemical transformations to generate a library of compounds for screening against a panel of kinases. The methoxymethyl group at the 5-position can be further functionalized or can participate in hydrogen bonding interactions within the kinase active site, potentially enhancing potency and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket inhibitor 1-Ethyl-5-(methoxymethyl)- 1H-pyrazole Derivative inhibitor->hinge H-Bonding (Pyrazole Core) inhibitor->hydrophobic_pocket Hydrophobic Interactions (Substituents)

Sources

The Privileged Pyrazole Scaffold: Mechanistic Insights and Biological Activity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Causality of the Pyrazole Pharmacophore

In rational drug design, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold"[1]. As an application scientist evaluating thousands of hit compounds, I frequently observe that the unique spatial geometry of pyrazoles drives their high hit rates across diverse target classes.

The causality behind this broad biological activity lies in the electronic distribution of the ring. The adjacent nitrogen atoms act simultaneously as a hydrogen-bond donor (the pyrrole-like -NH) and a hydrogen-bond acceptor (the pyridine-like -N)[1]. This dual capability allows pyrazole derivatives to form highly stable, bidentate interactions with the peptide backbones of target proteins, particularly within the ATP-binding pockets of kinases and the hydrophobic channels of cyclooxygenases[2].

Core Biological Activities & Mechanistic Grounding

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) was revolutionized by pyrazole derivatives like Celecoxib[1]. The mechanistic goal is to inhibit Cyclooxygenase-2 (COX-2) without disrupting the gastroprotective functions of COX-1.

The Causality of Selectivity: The active site of COX-2 is approximately 20% larger than that of COX-1 due to a critical amino acid substitution (Ile523 in COX-1 is replaced by the smaller Val523 in COX-2). Pyrazole derivatives are engineered with a rigid 1,5-diaryl core that acts as a spatial director, forcing a bulky sulfonamide or methylsulfonyl group directly into this secondary side pocket of COX-2[3]. Recent evaluations of novel 1,5-diaryl pyrazole derivatives demonstrate profound anti-inflammatory efficacy, with top candidates achieving IC50 values as low as 0.781 µM and high selectivity indices[3].

Anticancer Activity: Kinase Hinge-Binding

Kinase dysregulation is a primary driver of oncogenesis. Pyrazoles have shown exceptional efficacy as ATP-competitive kinase inhibitors, exemplified by FDA-approved drugs like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor)[2].

The Causality of Inhibition: In the highly conserved ATP-binding cleft of kinases, the adenine ring of ATP normally forms hydrogen bonds with the "hinge region" of the kinase. Pyrazole nitrogens perfectly mimic this adenine interaction. By locking the kinase in an inactive conformation, pyrazole inhibitors block downstream signaling cascades. For instance, Ruxolitinib effectively halts the JAK/STAT pathway, preventing the nuclear translocation of STAT dimers and thereby inducing apoptosis in malignant cells[4].

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor Binds JAK JAK1/2 Activation Receptor->JAK Triggers STAT STAT Phosphorylation JAK->STAT Catalyzes Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK ATP-Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus Translocation

JAK/STAT signaling pathway and its targeted inhibition by the pyrazole derivative Ruxolitinib.

Antimicrobial Efficacy

The rise of multi-drug resistant (MDR) bacteria necessitates novel scaffolds. Pyrazole derivatives, particularly thiazolo-pyrazoles and aminoguanidine-derived 1,3-diphenyl pyrazoles, have emerged as potent antimicrobial agents[5]. These compounds exert their bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting bacterial DNA topoisomerase II/IV, achieving Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like moxifloxacin[5].

Quantitative Efficacy Data

To evaluate lead compounds, we rely on strict quantitative thresholds. The table below summarizes the biological activity of key pyrazole derivatives across different therapeutic areas.

Compound / Derivative ClassPrimary TargetBiological ApplicationQuantitative Efficacy
Celecoxib COX-2 EnzymeAnti-inflammatoryIC50: 0.034 – 0.052 µM[6]
Novel 1,5-Diaryl Pyrazole (T5) COX-2 EnzymeAnti-inflammatory / AnticancerIC50: 0.781 µM[3]
Ruxolitinib JAK1 / JAK2 KinaseAnticancer (Myelofibrosis)IC50: 3.3 nM / 2.8 nM[7]
Thiazolo-Pyrazole (Cmpd 17) Bacterial TopoisomeraseAntimicrobial (MRSA)MIC: 4.0 µg/mL[5]
Aminoguanidine-Pyrazole (12) Bacterial Cell WallAntimicrobial (E. coli)MIC: 1.0 – 8.0 µg/mL[5]

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I design assays not just to generate data, but to generate defensible data. Every protocol must be a self-validating system containing internal quality controls to rule out false positives (e.g., compound autofluorescence or aggregation).

Protocol A: In Vitro COX-2 Enzymatic Inhibition Assay (Fluorometric)

Causality of Choice: We utilize a fluorometric peroxidase assay rather than a standard colorimetric assay. Highly conjugated pyrazole derivatives often absorb light in the visible spectrum, which confounds colorimetric readouts. Fluorometry utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) bypasses this interference.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Dispense 10 µL of the pyrazole test compound (serially diluted in DMSO) into a black 96-well microplate. Add 10 µL of the COX-2 enzyme. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (fluorogenic probe).

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence (Excitation: 530 nm, Emission: 585 nm) kinetically over 5 minutes.

  • Self-Validation (QC): Calculate the Z'-factor using Celecoxib as the positive control and DMSO as the negative vehicle. The assay is only validated if the Z'-factor is

    
    .
    
Protocol B: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission reading. This allows short-lived background autofluorescence from the pyrazole library to decay, leaving only the target-specific signal.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of JAK2 enzyme, 5 µL of biotinylated peptide substrate, and 5 µL of the pyrazole derivative.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the

    
     concentration for JAK2 to ensure competitive inhibition can be accurately measured). Incubate for 60 minutes at room temperature.
    
  • Detection Mix: Add 20 µL of a stop buffer containing EDTA (to chelate

    
     and halt the kinase), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).
    
  • Readout: Excite the plate at 340 nm. Wait 100 microseconds, then read emissions at 615 nm and 665 nm. The ratio of 665/615 nm determines the extent of phosphorylation.

  • Self-Validation (QC): Include a Staurosporine reference curve. IC50 values must fall within half a log of historical data to validate the plate run.

Assay_Workflow Prep Reagent & Enzyme Preparation Incubate Compound Incubation (37°C, 15 min) Prep->Incubate React Substrate Addition & Reaction Incubate->React Read Fluorescence Readout (TR-FRET) React->Read QC Data Validation (Z'-Factor > 0.5) Read->QC

Self-validating high-throughput screening workflow for pyrazole kinase inhibitors.

Conclusion

The pyrazole ring remains one of the most versatile and reliable scaffolds in medicinal chemistry. By understanding the structural causality of its binding mechanisms—whether inserting into the secondary pocket of COX-2 or mimicking adenine in the kinase hinge region—researchers can rationally design next-generation therapeutics. Pairing this rational design with rigorous, self-validating assay methodologies ensures that only the most robust candidates progress from the bench to the clinic.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health (NIH)[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC Source: National Institutes of Health (NIH)[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC Source: National Institutes of Health (NIH)[Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - PMC Source: National Institutes of Health (NIH)[Link]

  • JAK/STAT inhibition in macrophages promotes therapeutic resistance by inducing expression of protumorigenic factors - PMC Source: National Institutes of Health (NIH)[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC Source: National Institutes of Health (NIH)[Link]

  • Kinase inhibitors as potential agents in the treatment of multiple myeloma - PMC Source: National Institutes of Health (NIH)[Link]

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and broad spectrum of biological activities have cemented its importance in the development of novel therapeutics.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, navigating the intricate journey from the foundational synthesis of pyrazole-based compounds to the strategic design and preclinical evaluation of new drug candidates. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system, first synthesized by Knorr in 1883, has become a cornerstone in the design of a multitude of natural and synthetic bioactive compounds.[5] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal pharmacophore for engaging with a wide array of biological targets.[6] This has led to the successful development of several FDA-approved drugs incorporating the pyrazole motif, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors for cancer therapy like Ibrutinib and Ruxolitinib.[7][8] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in modern drug discovery.[8]

The diverse pharmacological activities exhibited by pyrazole derivatives are extensive, encompassing:

  • Anti-inflammatory and Analgesic: [9][10]

  • Anticancer: [11][12]

  • Antimicrobial and Antifungal: [5][9]

  • Antiviral: [9][13]

  • Antidiabetic: [3]

  • Neuroprotective: [3]

This wide range of activities underscores the immense therapeutic potential of this heterocyclic scaffold.[4]

Synthetic Strategies for Assembling the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with numerous methodologies available to the medicinal chemist. The choice of synthetic route is critical, as it dictates the substitution patterns achievable and, consequently, the regions of chemical space that can be explored.

Classical Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][14] This approach offers a straightforward and often high-yielding route to a variety of substituted pyrazoles.

Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[15]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in ethanol, add the substituted hydrazine (1.0 eq) and a catalytic amount of acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Modern and Catalytic Approaches

In recent years, more advanced and efficient methods for pyrazole synthesis have emerged, often employing metal catalysis or environmentally benign conditions.[3][16]

  • Nano-ZnO Catalyzed Synthesis: An eco-friendly approach utilizing a nano-ZnO catalyst for the condensation of phenylhydrazine with ethyl acetoacetate has been reported to give excellent yields (up to 95%) in a short reaction time.[16]

  • Iodine-Catalyzed Reactions: An effective protocol for synthesizing pyrazole derivatives involves the iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins.[15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of pyrazole derivatives, leading to higher yields and shorter reaction times compared to conventional heating methods.[3][17]

Biological Activities and Therapeutic Targets

The therapeutic potential of pyrazole compounds stems from their ability to interact with a wide range of biological targets. Understanding these interactions is crucial for the rational design of new drugs.

Enzyme Inhibition

A significant number of pyrazole-based drugs exert their therapeutic effects by inhibiting specific enzymes.

  • Cyclooxygenase (COX) Inhibition: Pyrazole derivatives like Celecoxib are potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory pathway.[18] This selectivity reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[8] These compounds target specific kinases that are overactive in cancer cells, thereby inhibiting tumor growth and proliferation.[19]

  • Monoamine Oxidase (MAO) Inhibition: Certain pyrazoline derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters. This makes them promising candidates for the treatment of neurological disorders like depression and Parkinson's disease.[20]

Receptor Modulation

Pyrazole-containing compounds can also act as modulators of various receptors. For instance, some derivatives have been investigated as store-operated Ca2+ entry (SOCE) inhibitors, which could have applications in various diseases, including immunodeficiency disorders.[21]

Structure-Activity Relationship (SAR) and Drug Design Principles

The systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates.[22]

Key Structural Modifications and Their Impact

The pyrazole ring offers multiple positions for substitution, allowing for fine-tuning of its biological activity.

  • Substituents at N1: The nature of the substituent at the N1 position can significantly influence the compound's interaction with the target protein. For example, in a series of diphenyl-pyrazole derivatives, modifications at this position were shown to impact anticancer activity.[23]

  • Substituents at C3, C4, and C5: The substituents on the carbon atoms of the pyrazole ring play a crucial role in determining the compound's binding affinity and selectivity. For instance, in the development of meprin inhibitors, variations at the C3 and C5 positions led to significant changes in inhibitory activity.[22]

Computational Approaches in Pyrazole Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.[24]

  • Molecular Docking: This technique predicts the binding mode and affinity of a pyrazole derivative to its biological target, providing valuable insights for rational drug design.[25]

  • High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid screening of large libraries of virtual pyrazole compounds to identify potential hits against a specific target, such as CDK8 in cancer.[26][27]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities, enabling the prediction of the activity of novel compounds.[28]

Computational_Workflow cluster_0 Virtual Screening cluster_1 Hit Identification & Refinement cluster_2 Lead Optimization Compound_Library Pyrazole Compound Library HTVS High-Throughput Virtual Screening Compound_Library->HTVS Target_Selection Target Protein Selection (e.g., Kinase) Target_Selection->HTVS Hit_Compounds Initial Hit Compounds HTVS->Hit_Compounds Identifies potential hits Molecular_Docking Molecular Docking & Binding Pose Analysis Hit_Compounds->Molecular_Docking SAR_Analysis Structure-Activity Relationship (SAR) Analysis Molecular_Docking->SAR_Analysis Provides binding insights Lead_Optimization Lead Optimization (Chemical Synthesis) SAR_Analysis->Lead_Optimization Guides chemical modifications ADMET_Prediction In Silico ADMET Prediction Lead_Optimization->ADMET_Prediction Optimized_Leads Optimized Lead Compounds ADMET_Prediction->Optimized_Leads Predicts drug-like properties

Caption: A typical computational workflow for the design of novel pyrazole derivatives.

Lead Optimization and Preclinical Development

Once promising hit compounds are identified, the lead optimization phase aims to improve their pharmacological and pharmacokinetic profiles to generate a clinical candidate.

Enhancing Potency and Selectivity

This involves iterative cycles of chemical synthesis and biological testing to refine the structure of the lead compound and maximize its affinity for the target while minimizing off-target effects.

ADMET Profiling

A critical aspect of preclinical development is the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the drug candidate.[29][30] Poor ADME properties are a major cause of failure in drug development.[31] In silico ADMET prediction tools can be used in the early stages to identify potential liabilities.[32]

Table 1: Key ADMET Parameters for Preclinical Evaluation

ParameterDescriptionDesired Outcome
Absorption The extent to which a drug is absorbed into the systemic circulation.High oral bioavailability.
Distribution The process by which a drug is distributed throughout the body.Appropriate tissue distribution to reach the target site.
Metabolism The biotransformation of a drug by enzymes, primarily in the liver.Metabolic stability to ensure a suitable half-life.
Excretion The elimination of the drug and its metabolites from the body.Efficient clearance from the body.
Toxicity The potential for a drug to cause adverse effects.Low toxicity and a wide therapeutic window.
High-Throughput Screening (HTS) Protocols

HTS assays are essential for rapidly evaluating the biological activity of large numbers of synthesized pyrazole derivatives.

Experimental Protocol: Fluorometric Assay for MAO Inhibition

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[33]

  • Reagent Preparation:

    • Prepare a serial dilution of the test pyrazole compounds in DMSO.

    • Prepare stock solutions of control inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B) in DMSO.

    • Prepare a working solution of the substrate (e.g., p-tyramine) and a fluorogenic probe (e.g., Amplex Red) in a suitable buffer.

  • Assay Procedure (384-well format):

    • Add buffer to all wells.

    • Add the diluted test compound or control inhibitor to the respective wells.

    • Add DMSO to the negative control wells.

    • Initiate the reaction by adding the substrate/probe working solution to all wells.

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HTS_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Plates Prepare Compound Plates (Serial Dilutions) Dispensing Dispense Reagents and Compounds into Assay Plates Compound_Plates->Dispensing Reagent_Preparation Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Preparation->Dispensing Incubation Incubate Plates Dispensing->Incubation Signal_Reading Read Signal (e.g., Fluorescence) Incubation->Signal_Reading Data_Processing Process Raw Data Signal_Reading->Data_Processing Hit_Identification Identify 'Hits' Based on Activity Thresholds Data_Processing->Hit_Identification Dose_Response Perform Dose-Response Analysis (IC50/EC50) Hit_Identification->Dose_Response

Caption: A generalized workflow for high-throughput screening of pyrazole derivatives.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[28] Future directions will likely focus on the development of novel synthetic methodologies to access even greater chemical diversity, the exploration of new biological targets, and the integration of artificial intelligence and machine learning to accelerate the drug discovery process.[13][24] The inherent versatility and proven therapeutic potential of pyrazole-based compounds ensure that they will remain at the forefront of the quest for new and improved medicines.

References

A comprehensive list of references is provided in the following section. Each entry includes the title, source, and a clickable URL for verification.

References

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Physicochemical Profiling of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: A Comprehensive Guide to Solubility, Stability, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as critical pharmacophores due to their predictable pharmacokinetics and robust metabolic stability. 1-Ethyl-5-(methoxymethyl)-1H-pyrazole represents a highly specialized building block. While the 1H-pyrazole core provides a stable aromatic scaffold[1], the N1-ethyl and C5-methoxymethyl (MOM) substituents introduce unique physicochemical behaviors. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility limits and pH-dependent stability, equipping researchers with self-validating experimental protocols to ensure data integrity during early-stage development.

Structural Causality and Physicochemical Properties

To predict the macroscopic behavior of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, one must deconstruct its molecular architecture:

  • The 1H-Pyrazole Core: The aromatic nitrogen heterocycle is highly stable and electron-rich, though the presence of adjacent electronegative nitrogen atoms slightly reduces electron density at the C3 and C5 positions[1].

  • N1-Ethyl Substitution: Unlike unsubstituted 1H-pyrazoles, which act as strong hydrogen-bond donors and acceptors (often forming highly insoluble crystalline dimers), the N1-ethyl group permanently masks the hydrogen-bond donor capacity. This steric and electronic modification drastically lowers the melting point, disrupts crystal lattice energy, and increases the partition coefficient (LogP), driving the compound toward lipophilicity.

  • C5-Methoxymethyl (MOM) Group: The MOM group (–CH₂OCH₃) functions as a heteroaryl-methyl ether. It provides a flexible hydrogen-bond acceptor (the ether oxygen) that can interact with aqueous solvents. However, because MOM groups are essentially acetal derivatives of formaldehyde and methanol, they possess a defined window of chemical stability dictated by the anomeric effect[2].

Solubility Characteristics & Formulation Strategies

The solubility of 1-ethyl-5-(methoxymethyl)-1H-pyrazole is governed by its lack of H-bond donors and moderate lipophilicity. It exhibits high solubility in organic solvents but requires strategic formulation for aqueous assays.

Table 1: Quantitative Solubility Profile and Mechanistic Rationale

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Rationale
Aqueous Water (pH 7.4)< 0.5 mg/mLHigh lipophilicity and lack of H-bond donors prevent favorable hydration enthalpies.
Polar Aprotic DMSO, DMF> 100 mg/mLHigh dielectric constant and favorable dipole-dipole interactions easily solvate the neutral pyrazole.
Polar Protic Methanol, Ethanol> 50 mg/mLAlcohols act as H-bond donors to the pyrazole nitrogens and the MOM ether oxygen.
Non-Polar Hexane, Heptane5 - 10 mg/mLThe polar pyrazole core limits extreme non-polar solubility, causing phase separation at high concentrations.

Causality in Formulation: For in vitro biological assays, stock solutions must be prepared in 100% DMSO. Dilution into aqueous media should not exceed 1% DMSO final concentration to prevent spontaneous micro-precipitation, which frequently leads to false-negative assay readouts.

Chemical Stability and Degradation Kinetics

The most critical vulnerability of 1-ethyl-5-(methoxymethyl)-1H-pyrazole is the C5-MOM group.

Orthogonal Stability Profile

MOM ethers exhibit excellent stability across a broad range of conditions, including neutral to basic aqueous media (pH 4–12 at room temperature), strong bases (e.g., LDA), nucleophiles, and common reducing agents[3]. The pyrazole core itself is also highly resistant to oxidative and reductive cleavage[1].

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions (pH < 2), the MOM group becomes highly labile[3][4]. The degradation is initiated by the protonation of the ether oxygen. Heat accelerates the expulsion of the pyrazole-5-methanol derivative, generating a highly reactive oxocarbenium ion. This intermediate is rapidly trapped by water, forming a hemiacetal that instantly collapses into formaldehyde and methanol[2].

Pathway A 1-Ethyl-5-(methoxymethyl)-1H-pyrazole (Intact Compound) B Protonated Ether (pH < 2) A->B + H⁺ (Acidic Media) C Oxocarbenium Ion + Pyrazole-5-methanol B->C - H₂O / Thermal Stress D Formaldehyde + Methanol C->D Rapid Hydrolysis

Acid-catalyzed degradation pathway of the C5-methoxymethyl group.

Self-Validating Experimental Protocols

To accurately characterize this compound, experimental workflows must distinguish between chemical degradation and physical precipitation. The following protocols are designed as self-validating systems.

Protocol 1: Kinetic Aqueous Solubility Profiling (HPLC-UV)

Objective: Determine the maximum kinetic solubility in physiological buffers without interference from precipitation artifacts.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a verified concentration of 10 mM. Causality: Ensures the compound is fully monomeric before aqueous introduction.

  • Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) in a low-binding microcentrifuge tube. Vortex immediately for 30 seconds.

  • Incubation: Incubate at 37°C for 24 hours on an orbital shaker.

  • Phase Separation (Validation Step): Centrifuge at 15,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic MOM and ethyl groups will non-specifically adsorb to standard PTFE or nylon filters, artificially lowering the measured solubility.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.

Protocol 2: Forced Degradation and Stability Kinetics

Objective: Map the pH-dependent half-life (


) of the MOM group.
  • Buffer Stratification: Prepare 100 µg/mL solutions of the compound in three distinct buffers: 0.1 M HCl (pH 1.2), Acetate buffer (pH 4.0), and Borate buffer (pH 10.0).

  • Internal Standard Addition (Validation Step): Spike all samples with 10 µg/mL of an inert internal standard (e.g., carbamazepine). Causality: The internal standard validates that any reduction in the pyrazole's peak area is due to chemical degradation, not solvent evaporation or vial adsorption over the 7-day incubation.

  • Thermal Stress: Split the samples into two temperature cohorts: 25°C and 60°C.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 3, and 7 days. Immediately quench the pH 1.2 samples with an equal volume of 0.1 M NaOH to halt acid-catalyzed hydrolysis.

  • Mass Balance Calculation (Validation Step): During LC-MS analysis, quantify both the parent compound and the primary degradant (pyrazole-5-methanol). Causality: The molar sum of the parent and the degradant must equal the initial starting molarity. A mass balance < 95% indicates secondary degradation pathways (e.g., pyrazole ring opening) or physical loss.

Workflow S1 Sample Prep (1 mg/mL) S2 pH Stratification (pH 1-10) S1->S2 S3 Thermal Stress (25°C/60°C) S2->S3 S4 Time-Course Sampling S3->S4 S5 LC-MS/UV Mass Balance S4->S5

Self-validating experimental workflow for forced degradation and stability kinetics.

Conclusion

1-Ethyl-5-(methoxymethyl)-1H-pyrazole is a highly versatile compound, offering excellent solubility in organic media and robust stability under basic to neutral conditions. However, researchers must exercise strict environmental control regarding pH. Because the C5-methoxymethyl group acts as a masked acetal, exposure to acidic aqueous conditions (pH < 2) will trigger rapid oxocarbenium-mediated cleavage. By employing the self-validating protocols outlined above—specifically utilizing centrifugation over filtration and enforcing strict mass-balance calculations—development teams can prevent analytical artifacts and ensure reliable integration of this scaffold into larger synthetic or biological pipelines.

References

  • "Methoxymethyl ether - Grokipedia", Grokipedia,
  • "Hydroxyl Protecting Groups Stability - Organic Chemistry Portal", Organic Chemistry Portal,
  • "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles", PMC - N
  • "Methoxymethyl ether - Wikipedia", Wikipedia,
  • "METHOXYMETHYL ETHER - Ataman Kimya",

Sources

Methodological & Application

Application Note: Highly Regioselective Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole via C5-Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

Functionalized pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development. The introduction of specific substituents at the C5 position of the pyrazole ring is often critical for optimizing binding affinity and pharmacokinetic properties.

The synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole relies on a highly regioselective directed metalation strategy. While the lithiation of 1-methylpyrazole with n-butyllithium (n-BuLi) notoriously yields a difficult-to-separate mixture of


-lithiation (at the N-methyl group) and C5-lithiation[1], the substitution of the methyl group with an ethyl group fundamentally alters the reaction pathway.

The Causality of Regioselectivity: The steric bulk and electron-donating nature of the N-ethyl group suppress kinetic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-deprotonation. Consequently, 1-ethylpyrazole undergoes exclusive and thermodynamically stable metalation at the C5 position when treated with n-BuLi[2]. The resulting 1-ethyl-5-lithiopyrazole intermediate acts as a powerful nucleophile, which can be efficiently trapped by chloromethyl methyl ether (MOM-Cl) to yield the target compound in a single, high-yielding step.

Experimental Workflow

The following diagram illustrates the critical stages of the synthesis, from the initial cryogenic metalation to the electrophilic trapping and final aqueous workup.

G SM 1-Ethyl-1H-pyrazole (Starting Material) Lithiation C5-Lithiation n-BuLi, THF, -78°C SM->Lithiation Intermediate 1-Ethyl-5-lithio-pyrazole (Reactive Intermediate) Lithiation->Intermediate Trapping Electrophilic Trapping MOM-Cl, -78°C to RT Intermediate->Trapping Quench Quench & Workup Sat. NH4Cl / EtOAc Trapping->Quench Product 1-Ethyl-5-(methoxymethyl) -1H-pyrazole Quench->Product

Fig 1: Experimental workflow for the regioselective C5-lithiation and MOM-Cl trapping.

Quantitative Reaction Parameters

The table below summarizes the optimized stoichiometry required for a 10 mmol scale synthesis. Strict adherence to these equivalents prevents the formation of poly-alkylated byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1-Ethyl-1H-pyrazole96.131.00961 mg (10.0 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.104.4 mL (11.0 mmol)Strong Base
Chloromethyl methyl ether (MOM-Cl)80.511.200.91 mL (12.0 mmol)Electrophile
Anhydrous Tetrahydrofuran (THF)72.11-25.0 mLSolvent
Saturated Aqueous NH₄Cl--15.0 mLQuenching Agent

Step-by-Step Protocol

⚠️ Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a highly volatile, known human carcinogen. n-Butyllithium is pyrophoric. All manipulations must be performed in a properly functioning fume hood using strict Schlenk techniques under an inert argon atmosphere.

Phase 1: Preparation and Lithiation
  • Apparatus Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with argon (repeat 3 times).

  • Substrate Dissolution: Inject 25 mL of anhydrous THF into the flask followed by 961 mg (10.0 mmol) of 1-ethyl-1H-pyrazole.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

  • Metalation: Using a gas-tight syringe, add 4.4 mL of n-BuLi (2.5 M in hexanes) dropwise over 10 minutes. The slow addition prevents localized heating and suppresses ring fragmentation.

  • Intermediate Maturation: Stir the reaction mixture at -78 °C for exactly 60 minutes to ensure complete and thermodynamically stable C5-lithiation.

    • Self-Validation Checkpoint: To confirm complete lithiation, withdraw a 0.1 mL aliquot, quench it into 0.5 mL of D₂O, and extract with CDCl₃. Crude ¹H-NMR should reveal >95% disappearance of the C5-proton (typically a doublet at ~7.4 ppm).

Phase 2: Electrophilic Trapping
  • Electrophile Addition: While maintaining the temperature at -78 °C, add 0.91 mL (12.0 mmol) of MOM-Cl dropwise over 5 minutes.

  • Temperature Gradient: Stir the mixture at -78 °C for 30 minutes. Remove the dry ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 20 °C) over 2 hours. The solution may turn slightly cloudy as lithium chloride (LiCl) precipitates.

Phase 3: Quench and Workup
  • Reaction Quench: Cool the flask to 0 °C using an ice bath. Slowly add 15 mL of saturated aqueous NH₄Cl to quench any unreacted n-BuLi and neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification and Characterization
  • Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3 v/v).

  • End-Point Validation: The pure 1-ethyl-5-(methoxymethyl)-1H-pyrazole is obtained as a colorless oil.

    • Expected ¹H-NMR (CDCl₃, 400 MHz) hallmarks: A distinct singlet at ~4.45 ppm (2H, -CH₂ OCH₃) and a singlet at ~3.30 ppm (3H, -CH₂OCH₃ ), confirming the successful integration of the methoxymethyl group at the C5 position.

References

  • Alpha-lithiation of n-alkyl groups in pyrazoles Source: Tetrahedron URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Continuous flow metalations of arenes, heteroarenes and formamides using lithium and zinc reagents Source: Ludwig-Maximilians-Universität München URL

Sources

Application Note: Advanced Methodologies for the Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore heavily utilized in drug discovery, present in blockbuster drugs ranging from anti-inflammatories to cannabinoid receptor antagonists. However, the classical Knorr pyrazole synthesis—relying on the condensation of 1,3-dicarbonyl compounds with substituted hydrazines—notoriously yields an inseparable mixture of 1,3- and 1,5-regioisomers. This lack of regiocontrol stems from the competing nucleophilicity of the two hydrazine nitrogen atoms and the similar electrophilicity of the dicarbonyl carbons.

To achieve absolute 1,5-regioselectivity, researchers must bypass symmetric intermediates. Modern synthetic protocols achieve this by employing electronically biased substrates, specific catalytic coordination, or unique cycloaddition paradigms. This guide details three field-proven methodologies to synthesize 1,5-disubstituted pyrazoles with high fidelity, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental workflows.

Strategic Pathways to 1,5-Regioselectivity

Pathway A: HFIP-Mediated Cascade Cyclization (Metal-Free)

Replacing 1,3-diketones with β-enaminones introduces a strong electronic bias. When reacted with aryl hydrazines in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) under ultrasound irradiation, the reaction proceeds with complete 1,5-regioselectivity[1]. Causality : HFIP acts as a potent hydrogen-bond donor, stabilizing the polar transition state and activating the enaminone carbonyl without acting as a nucleophile itself. Ultrasound induces acoustic cavitation, generating localized high temperatures and pressures that dramatically accelerate mass transfer, reducing reaction times from hours to minutes[2].

Pathway B: Sydnone [3+2] Dipolar Cycloaddition

Sydnones are mesoionic heterocycles that undergo [3+2] cycloadditions with terminal alkynes. Thermal cycloaddition inherently favors the 1,5-disubstituted pyrazole due to specific HOMO-LUMO orbital overlap preferences and the thermodynamic relief of steric strain during the extrusion of CO₂[3]. Causality : Utilizing trimethylsilylacetylene (TMS-acetylene) acts as a high-boiling acetylene equivalent. This safely overcomes the severe explosion hazards associated with using gaseous acetylene at the 180°C temperatures required for thermal cycloaddition[3].

Pathway C: Cu(I)-Catalyzed Cyclocondensation

The reaction of α,β-cyanoesters with equimolar phenylhydrazine under Cu(I) catalysis and ultrasound yields 1,5-disubstituted pyrazoles efficiently[4]. Causality : The Cu(I) catalyst acts as a Lewis acid, coordinating simultaneously with the cyano and ester groups of the substrate. This pre-organization directs the initial nucleophilic attack of the less sterically hindered NH₂ group of the hydrazine strictly to the β-carbon, forcing the subsequent intramolecular cyclization into the 1,5-conformation[4].

Workflow Diagram

Workflow Start Target: 1,5-Disubstituted Pyrazole Sub1 β-Enaminones + Aryl Hydrazines Start->Sub1 Sub2 Sydnones + Terminal Alkynes Start->Sub2 Sub3 α,β-Cyanoesters + Aryl Hydrazines Start->Sub3 Cond1 HFIP Solvent + Ultrasound (Metal-Free) Sub1->Cond1 Cond2 Thermal Cycloaddition (180°C, Xylenes) Sub2->Cond2 Cond3 Cu(I) Catalyst + Ultrasound Sub3->Cond3 Mech1 Cascade Cyclization (H-Bond Stabilization) Cond1->Mech1 Mech2 [3+2] Dipolar Cycloaddition Cond2->Mech2 Mech3 Directed Cyclocondensation Cond3->Mech3

Fig 1: Strategic pathways for the regioselective synthesis of 1,5-disubstituted pyrazoles.

Experimental Protocols

Protocol A: Ultrasound-Assisted HFIP-Mediated Synthesis

A highly sustainable, metal-free approach ideal for rapid library generation.

  • Preparation : In a 10 mL heavy-walled glass vial, add the selected β-enaminone (1.0 mmol) and aryl hydrazine (1.1 mmol).

  • Solvent Addition : Add 2.0 mL of HFIP. Rationale: HFIP's low nucleophilicity prevents solvent-adduct formation, while its high polarity drives the cascade cyclization[1].

  • Sonication : Place the sealed vial in an ultrasonic bath (35 kHz) at room temperature for 15–30 minutes. Monitor the disappearance of the starting material via TLC.

  • Workup : Evaporate the HFIP under reduced pressure (Note: HFIP can be recovered via a cold trap and reused). Purify the crude residue via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

  • Validation & QC : Perform 2D NOESY NMR on the purified product. A distinct Nuclear Overhauser Effect (NOE) cross-peak between the N1-aryl protons and the C5-substituent protons confirms the 1,5-regiochemistry, definitively distinguishing it from the 1,3-isomer[5].

Protocol B: Thermal Sydnone Cycloaddition

Ideal for synthesizing highly hindered or complex 1,5-pyrazoles (e.g., Combretastatin A4 analogs).

  • Pre-requisite : Sydnone starting materials are prepared via N-nitrosation of amino acids followed by cyclodehydration using trifluoroacetic anhydride (TFAA)[3].

  • Preparation : Charge a Schlenk tube with the N-aryl sydnone (1.0 eq.) and trimethylsilylacetylene (2.0 eq.).

  • Solvent : Add xylenes to achieve a 1 M concentration. Rationale: Xylenes provide the necessary high boiling point (138-144°C) to facilitate the thermal [3+2] cycloaddition and subsequent CO₂ extrusion[3].

  • Reaction : Seal the tube securely and heat at 180°C for 48 hours behind a blast shield.

  • Desilylation : Cool to room temperature, concentrate in vacuo, and dissolve the crude TMS-pyrazole in THF. Add Tetrabutylammonium fluoride (TBAF, 1.2 eq.) and reflux to remove the TMS group, yielding the target 1,5-disubstituted pyrazole[3].

  • Validation & QC : Conduct ¹H NMR analysis. The complete loss of the TMS signal (~0 ppm) and the appearance of the characteristic C4-H pyrazole singlet (~6.5-7.0 ppm) validates successful deprotection and aromatization.

Protocol C: Cu(I)-Catalyzed Cyanoester Condensation

Best suited for introducing functionalized ester groups at the 1,5-position.

  • Preparation : Mix the α,β-cyanoester (1.0 mmol) and aryl hydrazine (1.0 mmol) in absolute ethanol (5 mL).

  • Catalyst Addition : Add Cu(PPh₃)₂NO₃ (5 mol%). Rationale: The bulky triphenylphosphine ligands prevent catalyst aggregation, maintaining a highly active homogeneous Cu(I) center to pre-organize the reactants[4].

  • Sonication : Irradiate the mixture in an ultrasonic bath at 40°C for 20-40 minutes[4].

  • Workup : Quench the reaction with distilled water, extract with dichloromethane (3 × 10 mL), dry the combined organic layers over anhydrous MgSO₄, and purify via column chromatography.

  • Validation & QC : Use GC-MS on the crude mixture prior to column purification to validate the regiomeric ratio. A single dominant peak (>99% area) confirms the efficiency of the Cu(I) directing effect.

Quantitative Data & Method Comparison

MethodologyPrimary SubstratesCatalyst / MediumReaction ConditionsTypical YieldRegioselectivity (1,5:1,3)
HFIP Cascade β-Enaminones + HydrazinesHFIP (Solvent/Promoter)Ultrasound, RT, 15-30 min85–95%>99:1
Sydnone[3+2] Sydnones + Terminal AlkynesNone / XylenesThermal, 180°C, 48 h60–80%>95:5
Cu(I) Catalysis α,β-Cyanoesters + HydrazinesCu(PPh₃)₂NO₃ / EtOHUltrasound, 40°C, 20-40 min75–90%>99:1

Table 1: Comparison of regioselective 1,5-disubstituted pyrazole synthesis methodologies.

References

1.[5] Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. PMC.[Link] 2.[1] Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. Ben-Gurion University Research Portal.[Link] 3.[3] Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. White Rose Research Online.[Link] 4.[4] Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. [Link] 5.[2] Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. PMC.[Link]

Sources

Application Note: Strategic Utilization of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes and Experimental Protocols

Executive Summary

The pyrazole ring is a privileged scaffold in contemporary medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors (e.g., ruxolitinib) to anti-inflammatory agents (e.g., celecoxib)[1][2]. Within this chemical space, 1-ethyl-5-(methoxymethyl)-1H-pyrazole emerges as a highly versatile, advanced organic building block.

This application note provides a comprehensive guide to utilizing this specific pyrazole derivative. By detailing the structure-activity relationship (SAR) rationale behind its unique substitution pattern and providing self-validating, step-by-step synthetic protocols, this document empowers researchers to efficiently integrate this building block into complex Active Pharmaceutical Ingredient (API) discovery pipelines.

Chemical Profiling & Mechanistic Rationale

The utility of 1-ethyl-5-(methoxymethyl)-1H-pyrazole lies in its precise regiochemistry, which dictates both its biological interactions and its synthetic reactivity.

  • N1-Ethyl Group: The ethyl substitution at the N1 position serves a dual purpose. Biologically, it modulates the lipophilicity (LogP) of the molecule, enhancing membrane permeability compared to an unprotected N-H pyrazole. Synthetically, it locks the tautomeric state of the pyrazole ring and provides steric bulk that directs subsequent functionalization exclusively to the C4 position.

  • C5-Methoxymethyl (MOM) Group: The methoxymethyl ether acts as a critical hydrogen-bond acceptor in target binding pockets (such as the hinge region of kinases). Furthermore, it provides a steric shield to the C5 position, preventing unwanted side reactions during harsh electrophilic substitutions.

  • C4 Nucleophilic Hotspot: Due to the electron-donating nature of the pyrazole nitrogens and the specific steric shielding at C3 and C5, the C4 carbon is highly electron-rich. This makes it the prime target for electrophilic aromatic substitution (EAS), allowing for the rapid generation of cross-coupling precursors.

G Core 1H-Pyrazole Core (Aromatic Scaffold) N1 N1-Ethyl Group (Lipophilic, Regiodirecting) Core->N1 Modulates LogP C5 C5-Methoxymethyl Group (H-Bond Acceptor) Core->C5 Target Interaction C4 C4 Position (Nucleophilic Hotspot) Core->C4 Site for Halogenation

Figure 1: Pharmacophore mapping and reactivity logic of the pyrazole building block.

Experimental Workflows: Functionalization and Cross-Coupling

To utilize 1-ethyl-5-(methoxymethyl)-1H-pyrazole in drug discovery, it must be functionalized to allow for the attachment of diverse pharmacophores. The most robust pathway involves a regioselective C4-halogenation followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling[3][4].

G Start 1-Ethyl-5-(methoxymethyl) -1H-pyrazole Halogenation Electrophilic Bromination (NBS, DMF, 0°C) Start->Halogenation Intermediate 4-Bromo-1-ethyl-5- (methoxymethyl)-1H-pyrazole Halogenation->Intermediate Coupling Suzuki-Miyaura Coupling (Pd-Cat, Base, Heat) Intermediate->Coupling Product C4-Aryl Pyrazole API (Target Compound) Coupling->Product

Figure 2: Two-step synthetic workflow for the C4-arylation of the pyrazole scaffold.

Protocol A: Regioselective C4-Bromination

Objective: Synthesize 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Causality & Design: N-Bromosuccinimide (NBS) is selected over elemental bromine (


) to provide a controlled, mild source of electrophilic bromine, preventing the cleavage of the sensitive methoxymethyl ether[5]. The reaction is initiated at 0 °C to suppress radical-mediated benzylic bromination at the C5-methyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-5-(methoxymethyl)-1H-pyrazole (10.0 mmol, 1.40 g) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophilic Addition: Dissolve NBS (10.5 mmol, 1.87 g) in anhydrous DMF (10 mL). Add this solution dropwise to the pyrazole mixture over 30 minutes using an addition funnel. Self-Validation Check: The solution will transition from colorless to a pale yellow, indicating the formation of the bromonium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1; UV active).

  • Quenching & Extraction: Quench the reaction by pouring it into 50 mL of ice-cold distilled water containing 5% sodium thiosulfate (to neutralize unreacted NBS). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure brominated intermediate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the C4-bromo pyrazole with an arylboronic acid to generate a complex API framework.

Causality & Design: The Suzuki-Miyaura coupling is highly tolerant of the methoxymethyl ether[4].


 is chosen as the pre-catalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step—a critical factor when dealing with sterically hindered ortho-substituted pyrazoles[3].

Step-by-Step Methodology:

  • Reagent Loading: To a 50 mL Schlenk tube, add 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole (5.0 mmol, 1.09 g), the desired Arylboronic Acid (6.0 mmol), and Potassium Carbonate (

    
    ) (15.0 mmol, 2.07 g).
    
  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 25 mL). Causality: The biphasic system ensures the solubility of both the organic pyrazole/boronic acid and the inorganic base required for the transmetalation step.

  • Catalyst Addition: Under a positive flow of argon, quickly add

    
     (0.25 mmol, 5 mol%). Seal the tube.
    
  • Heating: Heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring. Self-Validation Check: The mixture will turn dark brown/black as the palladium catalyst enters the catalytic cycle and eventually forms palladium black upon completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over

    
    , and concentrate.
    
  • Isolation: Purify the crude product via silica gel chromatography to isolate the C4-arylated target compound.

Quantitative Data Summary

The following table summarizes expected quantitative metrics and analytical markers for the protocols described above, establishing a baseline for experimental validation.

Reaction StepReagents / CatalystTemp / TimeExpected YieldAnalytical Markers (

NMR,

)
C4-Bromination NBS, DMF0 °C to RT, 2.5h85 - 92%Disappearance of pyrazole C4-H singlet (~6.2 ppm).
Suzuki Coupling Aryl-

,

,

90 °C, 12h78 - 88%Appearance of multiplet aromatic signals (7.0-8.0 ppm).

Safety & Handling (EHS)

  • 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: Handle as a potential irritant. Use standard PPE (nitrile gloves, safety goggles, lab coat). Conduct all transfers in a fume hood to avoid inhalation of vapors[5].

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Store in a cool, dry place away from light and moisture.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of palladium-containing waste (e.g., Celite pads from filtration) in designated heavy metal hazardous waste containers.

References

  • ChemScene. "Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate - Product Information and EHS Data." ChemScene.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." SciSpace.
  • RSC Publishing. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry.

Sources

Application Note: 1-Ethyl-5-(methoxymethyl)-1H-pyrazole as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole ring is a cornerstone of modern medicinal chemistry. With an aromaticity of approximately 65% relative to benzene, pyrazole serves as a highly effective bioisostere for arenes and hetarenes[1]. Replacing a traditional benzene ring (CLogP = 2.142) with a pyrazole core (CLogP = 0.241) significantly reduces the lipophilicity of a drug candidate, thereby enhancing aqueous solubility and improving overall pharmacokinetic (PK) profiles[1]. Furthermore, pyrazoles act as metabolically stable bioisosteres for phenols, offering improved hydrogen-bonding capabilities without the associated Phase II metabolic liabilities.

Within this privileged chemical space, 1-ethyl-5-(methoxymethyl)-1H-pyrazole emerges as a highly specialized and versatile building block. Its specific substitution pattern offers three distinct advantages for drug development:

  • N1-Ethyl Group : Locks the molecule into a single tautomeric form, preventing the complex pharmacokinetic variability and receptor-binding ambiguity associated with unsubstituted pyrazoles. It also provides a small, directed lipophilic vector.

  • C5-Methoxymethyl Group : Acts as a hydrogen bond acceptor while providing tunable steric bulk. Unlike a simple hydroxymethyl group, the ether linkage is metabolically stable against Phase I oxidation and Phase II glucuronidation.

  • C4-Nucleophilicity : The C4 position remains unsubstituted and highly electron-rich, perfectly primed for electrophilic aromatic substitution (e.g., halogenation) and subsequent transition-metal-catalyzed cross-coupling.

This specific functionalization strategy has been instrumental in the development of novel therapeutics, including the discovery of potent GPR120 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM)[2].

Comparative Physicochemical Profiling

To understand the utility of this building block, it is essential to compare its physicochemical properties against standard aromatic rings. The data below illustrates how the 1-ethyl-5-(methoxymethyl) substitution modulates the core pyrazole properties.

Table 1: Comparative Scaffold Analysis

PropertyBenzeneUnsubstituted Pyrazole1-Ethyl-5-(methoxymethyl)-1H-pyrazole
Aromaticity 100%~65%~65%
CLogP (Calculated) 2.1420.241~1.15
H-Bond Donors 010
H-Bond Acceptors 013 (N2, Ether-O)
Metabolic Liability High (Epoxidation)LowLow (Ether is stable)
Tautomerism NoneYes (Annular)None (Locked)

Mechanistic Workflow: Scaffold Activation and Functionalization

To utilize 1-ethyl-5-(methoxymethyl)-1H-pyrazole in target-based drug discovery, medicinal chemists typically activate the C4 position via halogenation, followed by a Suzuki-Miyaura cross-coupling to append diverse aryl or heteroaryl pharmacophores.

G A 1-Ethyl-5-(methoxymethyl)-1H-pyrazole (Starting Scaffold) B Electrophilic Bromination (NBS, DMF, 0°C) A->B C4-Activation C 4-Bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole (Key Intermediate) B->C Regioselective D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-catalyst) C->D Cross-Coupling E C4-Arylated Pyrazole Derivative (Lead Compound) D->E API Generation

Fig 1. Synthetic workflow for the functionalization of 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Validated Experimental Protocols

The following protocols have been designed with built-in causality and self-validating steps to ensure high fidelity, reproducibility, and scalability in library generation.

Protocol A: Regioselective C4-Bromination

Objective : Synthesize 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole, the critical electrophile for downstream cross-coupling.

Causality & Design : The C4 position of the pyrazole ring is highly nucleophilic due to the +M (mesomeric) effect of the adjacent nitrogen atoms. N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to prevent over-bromination and avoid the generation of harsh hydrobromic acid, which could cleave the sensitive methoxymethyl ether. N,N-Dimethylformamide (DMF) is used as the solvent because it stabilizes the bromonium intermediate, accelerating the reaction. The temperature is strictly maintained at 0 °C to suppress radical-mediated bromination at the benzylic-like C5-methoxymethyl position.

Step-by-Step Procedure :

  • Preparation : Dissolve 1-ethyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Thermal Equilibration : Chill the reaction flask to 0 °C using an ice-water bath. Crucial Step: Allow 15 minutes for thermal equilibration to prevent radical side-reactions upon reagent addition.

  • Reagent Addition : Add NBS (1.05 equiv) portion-wise over 10 minutes. Keep the reaction shielded from light (using aluminum foil) to further inhibit radical pathways.

  • Reaction : Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Self-Validation (In-Process) : Monitor via TLC (Hexanes/EtOAc 3:1). The brominated product will exhibit a higher

    
     value (more lipophilic) than the starting material.
    
  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted NBS. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Self-Validation (Analytical) : Analyze the crude product via LC-MS. The mass spectrum must display a characteristic 1:1 isotopic doublet at [M+H]⁺ and[M+2+H]⁺, confirming the incorporation of a single bromine atom.

Protocol B: Sterically-Tuned Suzuki-Miyaura Cross-Coupling

Objective : Couple the C4-bromo intermediate with an aryl boronic acid to generate a functionalized lead compound.

Causality & Design : The C4-position is sterically hindered by the adjacent C5-methoxymethyl group. To overcome this, Pd(dppf)Cl₂ is chosen as the catalyst; its large bite angle facilitates oxidative addition and reductive elimination in sterically demanding environments. Potassium carbonate (K₂CO₃) is utilized as a mild base to activate the boronic acid (forming the reactive boronate species) without risking base-catalyzed degradation of the pyrazole core.

Step-by-Step Procedure :

  • Preparation : In a microwave-safe vial, combine 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1). Crucial Step: Degassing via sparging with argon for 10 minutes prevents palladium oxidation and homocoupling of the boronic acid.

  • Reaction : Seal the vial and heat to 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation for rapid library generation).

  • Self-Validation (In-Process) : Monitor via LC-MS. The reaction is complete when the 1:1 bromine isotopic doublet completely disappears, replaced by the mass of the cross-coupled product.

  • Workup : Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title : Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acid derivatives as GPR120 agonists Source : Bioorganic & Medicinal Chemistry Letters, Volume 27, Issue 15, 2017[2] URL :[Link]

Sources

Application Note: A Scalable and Robust Synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous commercial drugs.[1][2][3] Its versatile structure allows for diverse functionalization, leading to a wide range of biological activities.[2][4] 1-ethyl-5-(methoxymethyl)-1H-pyrazole represents a key heterocyclic building block, valuable for the synthesis of more complex active pharmaceutical ingredients (APIs). The development of a safe, efficient, and scalable synthetic process is therefore of critical importance for researchers and drug development professionals.

This application note provides a comprehensive guide to the scale-up synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and optimization strategies essential for transitioning from laboratory-scale batches to pilot or manufacturing scale. The chosen synthetic pathway is grounded in the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6] This approach was selected for its reliability, high atom economy, and adaptability to large-scale production environments.

Synthetic Strategy and Mechanistic Rationale

The overall transformation involves the reaction of 1-methoxy-2,4-pentanedione with ethylhydrazine, catalyzed by a mild acid, to yield the target pyrazole via a cyclization-dehydration sequence.

Overall Reaction Scheme:

Caption: Reaction mechanism workflow for the Knorr pyrazole synthesis.

Process Hazards and Critical Safety Assessment

Scaling up any chemical synthesis requires a rigorous safety assessment that goes beyond standard laboratory practice. [7]The reduced surface-area-to-volume ratio in large reactors makes heat management a primary concern. [7][8]

  • Reagent Hazards:

    • Ethylhydrazine: This reagent is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. [9] * Toluene: Toluene is a flammable liquid and can cause irritation. All transfers and the reaction itself should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable vapor-air mixtures.

  • Reaction Exotherm: The cyclization and dehydration steps are exothermic. [7][9]On a large scale, this heat generation can lead to a rapid temperature increase (thermal runaway) if not properly controlled.

    • Mitigation Strategy: The protocol mandates the use of a jacketed reactor with an efficient cooling system. Critically, the ethylhydrazine is added portion-wise or via a controlled-addition pump to manage the rate of heat evolution. The internal reaction temperature, not just the jacket temperature, must be monitored continuously. [7]* Personal Protective Equipment (PPE): At a minimum, personnel must wear safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. [10][11]For large-scale transfers of hazardous reagents, a face shield and respiratory protection may be necessary.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed for execution in a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, Dean-Stark trap, temperature probe, and nitrogen inlet.

Materials and Equipment
Reagent/MaterialCAS NumberQuantityMolar Eq.
1-methoxy-2,4-pentanedione1118-09-81.00 kg1.00
Ethylhydrazine (oxalate salt)6629-34-11.27 kg1.10
Sodium Hydroxide (50% w/w aq.)1310-73-2~1.3 kg-
Toluene108-88-38.0 L-
Glacial Acetic Acid64-19-7445 g1.00
Saturated Sodium Bicarbonate144-55-8~5.0 L-
Brine7647-14-5~2.0 L-
Anhydrous Magnesium Sulfate7487-88-9~500 g-
Step-by-Step Procedure
  • Reactor Setup & Inerting: Assemble the 20 L reactor system as described above. Ensure all joints are properly sealed. Purge the entire system with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Free-Basing of Ethylhydrazine: Note: This step should be performed in a separate, well-ventilated area. To a separate vessel, add the ethylhydrazine oxalate salt (1.27 kg) and water (3 L). While stirring and cooling in an ice bath, slowly add 50% sodium hydroxide solution until the pH reaches >12. Extract the aqueous layer with toluene (3 x 1 L). Combine the organic extracts and dry briefly over anhydrous magnesium sulfate. Decant the toluene solution containing the free-based ethylhydrazine for immediate use. Caution: Free-based hydrazine is highly reactive and should not be stored.

  • Initial Charge: Charge the main reactor with 1-methoxy-2,4-pentanedione (1.00 kg, 7.68 mol), toluene (5.0 L), and glacial acetic acid (445 g, 7.41 mol). Begin agitation at ~150 RPM.

  • Reaction Execution:

    • Heat the reactor contents to 110-115 °C (reflux).

    • Once refluxing, begin the slow, subsurface addition of the ethylhydrazine/toluene solution via a metering pump over a period of 2-3 hours. CRITICAL: Monitor the internal temperature closely. If the temperature rises more than 5 °C above the set point, immediately stop the addition and allow it to stabilize before resuming.

    • During the addition and subsequent reflux, collect the water byproduct in the Dean-Stark trap.

  • Reaction Monitoring (In-Process Control - IPC): After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction progress every hour by taking a small aliquot, quenching it with water, and analyzing the organic layer by TLC (e.g., 30% Ethyl Acetate/Hexanes) or HPLC/GC to confirm the consumption of the starting material. [10]6. Work-up and Quenching:

    • Once the reaction is complete (IPC confirms <2% starting material remaining), cool the reactor to room temperature (20-25 °C).

    • Slowly and carefully add 5.0 L of saturated sodium bicarbonate solution to quench the acetic acid. Caution: CO₂ evolution will occur. Ensure adequate venting and control the rate of addition.

    • Stir for 30 minutes, then stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 2.0 L of brine.

  • Solvent Removal and Isolation:

    • Concentrate the organic layer under reduced pressure (vacuum distillation) to remove the toluene.

    • The crude product will be a residual oil. At this scale, purification is best achieved by vacuum distillation of the crude oil to yield the final product as a clear liquid. Attempting crystallization may be difficult for this compound. [7]

Data Summary and Expected Results

The following table summarizes the expected outcomes for a successful 1.0 kg scale synthesis.

ParameterValueNotes
Scale (Starting Diketone) 1.00 kg-
Theoretical Yield 1.18 kgBased on the molecular weight of the product (154.20 g/mol ).
Expected Actual Yield 0.95 - 1.06 kg (80-90%)Yields are highly dependent on efficient water removal and work-up.
Purity (by HPLC/GC) >98%Post-distillation.
Reaction Time 8-10 hoursIncludes addition and reflux time.
Key Process Controls Internal Temp: <120°C, Water RemovalContinuous monitoring is essential for safety and yield.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction due to insufficient reflux time or inefficient water removal. [10] 2. Loss of product during aqueous work-up. 3. Poor quality of ethylhydrazine.1. Ensure the Dean-Stark trap is functioning correctly and extend reflux time, monitoring by IPC. 2. Perform a back-extraction of the aqueous layers with toluene to recover any dissolved product. 3. Use freshly prepared or high-purity ethylhydrazine.
Formation of Impurities 1. Reaction temperature too high, leading to side reactions or degradation. 2. Formation of regioisomers if starting diketone is impure.1. Maintain strict temperature control during addition and reflux. Ensure the exotherm is managed effectively. [9] 2. Ensure the purity of the 1-methoxy-2,4-pentanedione starting material by GC analysis before starting.
Difficult Phase Separation Formation of an emulsion during the bicarbonate quench.Add a small amount of brine to the mixture to help break the emulsion. Allow for a longer settling time.

Visualization of the Scale-Up Workflow

The diagram below outlines the major unit operations in the scalable synthesis process.

Caption: High-level process workflow for the scale-up synthesis.

References

  • BenchChem. (n.d.). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • BenchChem. (n.d.). Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Download Scientific Diagram]. Retrieved from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-pyrazole, Disperazol. (2024, June 19). MDPI. Retrieved from [Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025, May 9). ACS Publications. Retrieved from [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024, July 31). ACS Publications. Retrieved from [Link]

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved from [Link]

  • A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks. (n.d.). ResearchGate. Retrieved from [Link]

  • New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. (2002, November 27). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018, July 24). RSC Publishing. Retrieved from [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.). [PDF Document].
  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (n.d.). IJNRD. Retrieved from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris. Retrieved from [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024, March 28). MDPI. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, March 26). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved from [Link]

  • Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.
  • A facile synthesis of pyrazole derivatives in neat WERSA. (n.d.). Indian Chemical Society. Retrieved from [Link]

Sources

Comprehensive Analytical Methods for the Quantification of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: HPLC-UV and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

1-Ethyl-5-(methoxymethyl)-1H-pyrazole (


, MW: 140.19 Da) is a highly versatile nitrogen-containing heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both an ethyl group and a methoxymethyl ether moiety on the pyrazole core imparts unique physicochemical properties, including high polarity, low molecular weight, and moderate volatility. These characteristics present significant analytical challenges during both bulk purity assessment and trace-level bioanalytical quantification.

Analytical Challenges and Causality (Expertise & Experience)

Quantifying small, polar pyrazole derivatives requires overcoming several inherent chromatographic and detection hurdles. As an analytical scientist, understanding the why behind the method is as critical as the method itself:

  • Poor Retention on Traditional C18 Columns: Standard octadecylsilane (C18) columns often fail to retain small pyrazoles effectively.

    • Causality: The high polarity of the methoxymethyl group and the basic pyrazole nitrogen results in rapid elution near the void volume, risking ion suppression from matrix salts.

    • Solution: Utilizing a Biphenyl stationary phase enhances retention via

      
       interactions between the pyrazole ring's electron cloud and the biphenyl groups. For extreme cases, perfluoroalkanoic acids can be used as ion-pairing reagents to drastically increase retention times and improve peak shape [1].
      
  • Ionization and Detection Limitations: The pyrazole ring lacks an extended conjugated

    
     system, resulting in a relatively weak UV chromophore.
    
    • Causality: UV detection requires low wavelengths (e.g., 220–225 nm), which are highly susceptible to mobile phase interference. For mass spectrometry, the basic nature of the pyrazole nitrogen (

      
       ~2.5–3.0) requires highly acidic mobile phases (e.g., 0.1% Formic Acid) to ensure consistent protonation 
      
      
      
      and prevent signal suppression in positive electrospray ionization (+ESI).

Method 1: HPLC-UV Protocol for Bulk Purity and Assay

This method is designed for the routine assay and purity determination of 1-ethyl-5-(methoxymethyl)-1H-pyrazole in chemical manufacturing. To ensure a self-validating system , every sequence must begin with a System Suitability Test (SST) to confirm column efficiency and detector response before any unknown samples are quantified.

Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.

  • Working Solution: Further dilute the stock to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • System Suitability (Self-Validation): Inject the 100 µg/mL standard six times. The run is only validated if the relative standard deviation (%RSD) of the peak area is

    
     2.0% and the USP tailing factor is 
    
    
    
    1.5.
  • Sample Analysis: Prepare the batch samples using the exact dilution scheme above and inject using the gradient program below.

Chromatographic Conditions:
  • Column: Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as a weak ion-pairing agent to sharpen the basic pyrazole peak).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

Table 1: HPLC-UV Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold
2.0955Isocratic Hold
8.04060Linear Gradient
10.0595Column Wash
12.0595Column Wash
12.1955Re-equilibration
15.0955End of Method

Method 2: LC-MS/MS Protocol for Trace and Bioanalytical Quantification

For trace analysis (e.g., genotoxic impurity screening or pharmacokinetic profiling), LC-MS/MS is the gold standard. To create a robust, self-validating bioanalytical system, a structurally similar analog—1-ethyl-3-methyl-1H-pyrazole —is utilized as an Internal Standard (IS) to dynamically correct for matrix effects, extraction losses, and ionization variations.

Step-by-Step Methodology:
  • Matrix Spiking: Aliquot 50 µL of the biological matrix (e.g., plasma) or reaction mixture into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS solution (100 ng/mL 1-ethyl-3-methyl-1H-pyrazole).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analytes.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.

Chromatographic & MS Conditions:
  • Column: Waters Acquity UPLC BEH Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min (Isocratic: 70% A / 30% B for 3 minutes).

  • Ionization: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Ethyl-5-(methoxymethyl)-1H-pyrazole141.1109.1 (Quantifier)5015
1-Ethyl-5-(methoxymethyl)-1H-pyrazole141.181.1 (Qualifier)5025
1-Ethyl-3-methyl-1H-pyrazole (IS)111.183.15020

Mechanistic Causality of Fragmentation: The precursor ion


 at m/z 141.1 undergoes a highly favorable neutral loss of methanol (32 Da) from the methoxymethyl ether group to yield the primary quantifier ion at m/z 109.1. Further high-energy collisional cleavage of the ethyl group (-28 Da, as ethylene) generates the qualifier ion at m/z 81.1.

Method Validation Parameters

All analytical procedures must be rigorously validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to ensure the method is consistently fit for its intended purpose [2].

Table 3: ICH Q2(R2) Validation Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Inject blank matrix, IS, and analyte separately.No interfering peaks >20% of LLOQ at the analyte retention time.
Linearity Minimum of 5 concentration levels across the range.Correlation coefficient (

)

0.995.
Accuracy Spike recovery at 3 levels (Low, Mid, High).Mean recovery between 85% - 115% (Trace) or 98% - 102% (Bulk).
Precision 6 independent replicates at 100% test concentration.%RSD

2.0% (Bulk Assay) or

15% (Trace LC-MS/MS).
Robustness Deliberate variations in flow rate (

10%), temp (

5°C).
System suitability criteria met; no significant shift in quantitation.

Mandatory Visualizations

Workflow Start Sample Preparation (Dilution / Protein Precipitation) Chrom Chromatographic Separation (Biphenyl Column, RP-HPLC) Start->Chrom DetectUV HPLC-UV Detection (Bulk Purity, 225 nm) Chrom->DetectUV DetectMS LC-MS/MS Detection (Trace Quant, +ESI MRM) Chrom->DetectMS Valid ICH Q2(R2) Validation (Accuracy, Precision, Range) DetectUV->Valid DetectMS->Valid Data Final Quantification Report Valid->Data

Analytical workflow for the quantification and validation of 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 141.1 LossMeOH Neutral Loss of Methanol (-32 Da) Precursor->LossMeOH Product1 Product Ion 1 m/z 109.1 LossMeOH->Product1 LossEthyl Cleavage of Ethyl Group (-28 Da) Product1->LossEthyl Product2 Product Ion 2 m/z 81.1 LossEthyl->Product2

Proposed MS/MS positive ESI fragmentation pathway for 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024.[Link][2]

  • Doran, G. S., Condon, J. R., & Kaveney, B. F. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column." Journal of AOAC International, 106(2), 316-319, 2023.[Link][1]

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The Strategic Application of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole in the Synthesis of Novel Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of potent and selective kinase inhibitors has become a cornerstone of modern drug discovery.[2] Within the medicinal chemist's arsenal, the pyrazole ring stands out as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of kinases.[2][3] This guide focuses on the strategic use of a specific, yet underexplored, building block: 1-ethyl-5-(methoxymethyl)-1H-pyrazole . We will delve into its rationale for use, a proposed synthetic protocol, and its application in the generation of novel kinase inhibitor libraries.

The substitution pattern of a pyrazole core is crucial for fine-tuning its pharmacological properties. The N1-substituent can influence solubility and metabolic stability, while substituents at other positions can be tailored to interact with specific residues in the kinase active site, thereby dictating potency and selectivity.[3] The 1-ethyl group offers a balance of lipophilicity and metabolic stability, while the 5-methoxymethyl group can act as a hydrogen bond acceptor or influence the overall conformation of the inhibitor.

Chemical Profile and Rationale for Use

The 1-ethyl-5-(methoxymethyl)-1H-pyrazole moiety offers several advantageous features for kinase inhibitor design:

  • N1-Ethyl Group: The ethyl group at the N1 position can enhance binding to the kinase by occupying a hydrophobic pocket. It also blocks the hydrogen bond donor capability of the pyrazole NH, which can be advantageous for targeting specific kinase conformations. Furthermore, N-alkylation can improve metabolic stability by preventing phase II conjugation reactions.

  • 5-Methoxymethyl Group: The methoxymethyl substituent at the C5 position introduces a flexible hydrogen bond acceptor (the ether oxygen). This can form crucial interactions with backbone amides or specific amino acid side chains in the kinase hinge region or solvent-front. The flexibility of this group allows it to adopt various conformations to optimize binding.

  • Overall Physicochemical Properties: The combination of the ethyl and methoxymethyl groups provides a good balance of lipophilicity and polarity, which is essential for achieving desirable ADME (absorption, distribution, metabolism, and excretion) properties in a drug candidate.

The general workflow for utilizing this building block is envisioned as a multi-step process, starting from the synthesis of the pyrazole core, followed by its incorporation into a larger scaffold, and culminating in biological evaluation.

Kinase Inhibitor Synthesis Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Kinase Inhibitor Assembly cluster_2 Biological Evaluation Start Starting Materials (Ethylhydrazine, 1,3-Dicarbonyl Precursor) Synthesis Cyclocondensation & Derivatization Start->Synthesis Reaction Pyrazole 1-Ethyl-5-(methoxymethyl)-1H-pyrazole Synthesis->Pyrazole Purification Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Pyrazole->Coupling Introduce to Scaffold Purification Purification & Characterization Coupling->Purification Inhibitor Final Kinase Inhibitor Assay In vitro Kinase Assay Inhibitor->Assay Purification->Inhibitor Cell Cell-based Assays Assay->Cell SAR SAR Analysis Cell->SAR SAR->Coupling Optimization

Caption: Workflow for kinase inhibitor synthesis.

Protocols

Protocol 1: Proposed Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole

This protocol is a proposed synthetic route based on established methods for pyrazole synthesis, specifically the Knorr pyrazole synthesis, followed by O-alkylation.[4]

Part A: Synthesis of 1-Ethyl-1H-pyrazol-5-ol

This step is analogous to a known procedure for a similar compound.[5]

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Ethylhydrazine oxalate6629-34-1150.11 g/mol 51.4 g342 mmol
Methyl 3-methoxyacrylate6976-88-1116.12 g/mol 24.5 mL228 mmol
Sodium hydroxide (50% w/v)1310-73-240.00 g/mol As needed-
Water7732-18-518.02 g/mol 300 mL-
Hydrochloric acid (6M)7647-01-036.46 g/mol As needed-
Chloroform67-66-3119.38 g/mol As needed-
Isopropanol67-63-060.10 g/mol As needed-
Magnesium sulfate7487-88-9120.37 g/mol As needed-

Procedure:

  • Combine ethylhydrazine oxalate (51.4 g, 342 mmol) with water (300 mL) in a 1 L beaker.

  • Adjust the pH of the resulting slurry to 9.5 with a 50% w/v sodium hydroxide solution.

  • Heat the mixture to 40°C.

  • Add methyl 3-methoxyacrylate (24.5 mL, 228 mmol) dropwise over 1 hour, maintaining the pH between 9.0 and 9.5 by adding 50% w/v sodium hydroxide solution as needed.

  • After the addition is complete, continue stirring at 40°C for an additional 3 hours, periodically adjusting the pH.

  • Cool the mixture to 5°C and filter.

  • Reduce the volume of the filtrate by evaporation to approximately 150 mL, cool to 5°C, and filter again.

  • Acidify the filtrate to pH 3-4 with 6M hydrochloric acid.

  • Extract the aqueous layer eight times with a 3:1 mixture of chloroform/isopropanol.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., 20% methanol in ethyl acetate) to yield 1-ethyl-1H-pyrazol-5-ol as a solid.

Part B: Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole

This is a standard O-alkylation of the resulting pyrazolol.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
1-Ethyl-1H-pyrazol-5-ol39958-93-3112.13 g/mol 1.0 eq-
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 1.1 eq-
Chloromethyl methyl ether (MOM-Cl)107-30-280.51 g/mol 1.2 eq-
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol As needed-

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-ethyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous THF to the sodium hydride suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Protocol 2: General Procedure for Incorporating the Pyrazole Scaffold into a Kinase Inhibitor Backbone via Suzuki-Miyaura Cross-Coupling

This protocol assumes the synthesis of a 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole intermediate, which can be prepared by bromination of the parent pyrazole.

Suzuki-Miyaura Coupling Pyrazole 4-Bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Pyrazole->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Catalyst Product Coupled Kinase Inhibitor Precursor Catalyst->Product Heat Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalyst

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
4-Bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole(Not available)(To be determined)1.0 eq-
Aryl/Heteroaryl boronic acid or ester(Varies)(Varies)1.2 eq-
Palladium catalyst (e.g., Pd(PPh3)4)14221-01-31155.56 g/mol 0.05 eq-
Base (e.g., Na2CO3)497-19-8105.99 g/mol 2.0 eq-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)(Varies)(Varies)As needed-

Procedure:

  • In a reaction vessel, combine 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

While direct literature on the application of 1-ethyl-5-(methoxymethyl)-1H-pyrazole in kinase inhibitor synthesis is sparse, its structural features make it a compelling building block for medicinal chemists. The proposed synthetic route is based on robust and well-established chemical transformations. By leveraging the unique properties of this substituted pyrazole, researchers can explore novel chemical space in the quest for more potent and selective kinase inhibitors. The protocols provided herein offer a solid foundation for the synthesis and utilization of this promising scaffold in drug discovery programs.

References

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. (2022).
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  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.
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  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
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  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolopyrimidine compounds as kinase inhibitors.
  • Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein. (2024).
  • N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1h-pyrazol-3-yl].
  • Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl].
  • A facile synthesis of pyrazole derivatives in ne
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
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  • ALK5 inhibitors under development.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Rsc.org.
  • Technical Support Center: Selective N-Methyl
  • N-alkylation method of pyrazole.
  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole.

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Synthesis of Sildenafil Analogues from Pyrazole Intermediates: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic synthesis of sildenafil analogues, potent phosphodiesterase type 5 (PDE5) inhibitors, utilizing versatile pyrazole intermediates. The pyrazole scaffold is a cornerstone in the structure of numerous pharmaceuticals, and its application in the development of sildenafil analogues offers a robust platform for medicinal chemists.[1][2][3] This document provides an in-depth analysis of the synthetic rationale, key reaction mechanisms, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel PDE5 inhibitors. We will explore the construction of the core pyrazolopyrimidinone structure, a critical pharmacophore for PDE5 inhibition, and subsequent functionalization to generate diverse analogue libraries.[1]

Introduction: The Significance of the Pyrazole Core in Sildenafil and its Analogues

Sildenafil, marketed as Viagra®, was a groundbreaking development for the treatment of erectile dysfunction.[4] Its mechanism of action relies on the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[5] By inhibiting PDE5, sildenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation and increased blood flow.

The chemical architecture of sildenafil is a testament to the power of heterocyclic chemistry in drug design. At its heart lies a pyrazolo[4,3-d]pyrimidin-7-one ring system.[1] The pyrazole moiety, in particular, plays a crucial role in the molecule's interaction with the PDE5 active site. It is involved in key π–π stacking interactions and hydrogen bonding that contribute to the high binding affinity and selectivity of the inhibitor.[2] The development of sildenafil analogues often focuses on modifying substituents on this core structure to enhance potency, selectivity, and pharmacokinetic properties.[5][6] The pyrazole ring serves as a versatile anchor for these modifications.

Strategic Importance of Pyrazole Intermediates

The synthesis of the pyrazolopyrimidinone scaffold is a critical phase in the production of sildenafil and its derivatives.[1] Pyrazole intermediates are the foundational building blocks for this core structure. Their strategic importance stems from several key chemical properties:

  • Aromaticity and Stability: The aromatic nature of the pyrazole ring imparts significant stability to the intermediate and the final analogue.[2]

  • Tunable Electronics: The two nitrogen atoms in the pyrazole ring influence its electron density, allowing for controlled reactivity at different positions. One nitrogen atom is pyrrole-like (electron-donating), while the other is pyridine-like (electron-withdrawing).[2]

  • Facile Functionalization: The pyrazole ring can be readily substituted at various positions, providing a straightforward means to introduce chemical diversity into the sildenafil analogues.

  • Bioisosteric Replacement: Pyrazole can act as a bioisostere for other aromatic rings, like benzene, offering opportunities to modulate a compound's physicochemical properties, such as lipophilicity and solubility, to improve its drug-like characteristics.[2]

The general synthetic approach involves the initial construction of a substituted pyrazole, which is then elaborated to form the fused pyrimidinone ring.

Core Synthetic Strategies for Pyrazole Intermediates

The construction of the initial pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available. The choice of method often depends on the desired substitution pattern of the final sildenafil analogue.

Knorr Pyrazole Synthesis and Related Condensations

One of the most classical and widely used methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] This approach is highly versatile and allows for the introduction of various substituents at the 3- and 5-positions of the pyrazole ring.

For the synthesis of sildenafil analogues, a common starting point is the reaction of a substituted hydrazine with an ethyl acetoacetate derivative or a similar β-ketoester.[8] The initial condensation is typically followed by cyclization and dehydration to afford the pyrazole ring.[9]

Causality Behind Experimental Choices: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers. The reaction conditions, such as pH and solvent, can be optimized to favor the formation of the desired isomer. Acid or base catalysis is often employed to accelerate the condensation and cyclization steps.

Modern Catalytic Approaches

Recent advancements in organic synthesis have introduced more efficient and environmentally friendly methods for pyrazole construction. These include:

  • Transition-Metal Catalysis: Palladium and copper catalysts have been employed in cross-coupling reactions to construct the pyrazole scaffold.[10][11]

  • Photoredox Catalysis: Visible-light-mediated reactions offer a mild and sustainable approach to pyrazole synthesis, often proceeding under ambient conditions.[12]

  • Multicomponent Reactions (MCRs): One-pot MCRs that bring together three or more starting materials to form a complex product in a single step have gained prominence.[13] These reactions are highly atom-economical and can rapidly generate diverse libraries of pyrazole intermediates.

General Synthetic Workflow for Sildenafil Analogues from Pyrazole Intermediates

The overall synthesis can be conceptually broken down into two main stages: the formation of the key pyrazole intermediate and the subsequent construction of the pyrazolopyrimidinone core, followed by final modifications.

G cluster_0 Stage 1: Pyrazole Intermediate Synthesis cluster_1 Stage 2: Pyrazolopyrimidinone Core Formation cluster_2 Stage 3: Final Analogue Synthesis A 1,3-Dicarbonyl Compound C Substituted Pyrazole Ester A->C Knorr Condensation B Hydrazine Derivative B->C D Amidation & Reduction C->D E Aminopyrazole Carboxamide D->E F Acylation with Substituted Benzoyl Chloride E->F G Acylated Intermediate F->G H Cyclization G->H I Pyrazolopyrimidinone Core H->I J Chlorosulfonylation I->J K Sulfonyl Chloride Derivative J->K L Condensation with Piperazine Derivative K->L M Sildenafil Analogue L->M

Caption: Generalized workflow for the synthesis of sildenafil analogues.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a sildenafil analogue. Note: These protocols are for informational purposes and should be adapted and optimized based on the specific target molecule and available laboratory resources. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

This protocol describes the initial formation of a key pyrazole intermediate.

Materials:

  • 2,4-dioxoheptanoic acid ethyl ester (1 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dioxoheptanoic acid ethyl ester and ethanol.

  • Begin stirring and add methylhydrazine dropwise to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of the Pyrazolopyrimidinone Core

This protocol outlines the construction of the core heterocyclic system.

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (from Protocol 1)

  • Formamide

  • Sodium methoxide

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Combine the pyrazole ester and a molar excess of formamide in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture to a high temperature (typically 150-180 °C) and distill off the ethanol that is formed.

  • After the ethanol has been removed, continue heating for several hours to drive the cyclization.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the pyrazolopyrimidinone core.

Protocol 3: Chlorosulfonylation and Amination to Yield a Sildenafil Analogue

This final stage introduces the key sulfonyl group and the N-methylpiperazine moiety.[14]

Materials:

  • Pyrazolopyrimidinone core (from Protocol 2)

  • Chlorosulfonic acid

  • Thionyl chloride

  • N-methylpiperazine

  • Dichloromethane (as solvent)

  • Sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Chlorosulfonylation: Carefully add the pyrazolopyrimidinone core to an excess of chlorosulfonic acid at 0 °C. Thionyl chloride can be added to facilitate the conversion to the sulfonyl chloride.[14] Allow the reaction to stir at room temperature until completion.

  • Work-up: Quench the reaction by slowly pouring it onto crushed ice. The precipitated sulfonyl chloride can be collected by filtration.

  • Amination: Dissolve the sulfonyl chloride in dichloromethane. Add N-methylpiperazine dropwise and stir the reaction at room temperature.

  • Work-up: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sildenafil analogue.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Characterization of Synthesized Analogues

The identity and purity of the synthesized pyrazole intermediates and final sildenafil analogues must be confirmed through a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Structure-Activity Relationship (SAR) Insights

The pyrazole-based scaffold allows for systematic exploration of the structure-activity relationship (SAR) for PDE5 inhibition. Key areas for modification include:

Position of ModificationRationale for ModificationPotential Impact
Pyrazole N1-position Modulating interaction with the active siteAltering potency and selectivity
Pyrazole C3-position Influencing lipophilicity and metabolic stabilityImproving pharmacokinetic properties
Phenyl ring substituents Optimizing interactions with the hydrophilic pocketEnhancing binding affinity
Piperazine moiety Affecting solubility and pharmacokinetic profileModifying oral bioavailability

Systematic variations at these positions can lead to the discovery of analogues with improved potency, selectivity against other PDE isozymes (e.g., PDE6, to reduce visual side effects), and a more favorable pharmacokinetic profile.[6]

Conclusion

The synthesis of sildenafil analogues from pyrazole intermediates represents a robust and versatile strategy for the development of novel PDE5 inhibitors. The foundational role of the pyrazole ring in both the chemical synthesis and the pharmacological activity of these compounds is undeniable. By leveraging established and modern synthetic methodologies for pyrazole construction, medicinal chemists can efficiently generate diverse libraries of analogues for biological evaluation. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their quest for the next generation of therapies for erectile dysfunction and other conditions where PDE5 inhibition is a validated therapeutic approach.

References

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  • Organic-Chemistry.org. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2026, February 25). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Retrieved from [Link]

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  • ResearchGate. (2018, June 8). (PDF) Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2025, June 2). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). (PDF) Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. Retrieved from [Link]

  • PubMed. (2019, August 15). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Retrieved from [Link]

  • RSC Publishing. (n.d.). Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioisomeric fidelity of 1,5-disubstituted pyrazoles. The pyrazole scaffold is a privileged pharmacophore in drug development, but classical synthetic routes—such as the Knorr condensation or direct N-alkylation—often result in intractable mixtures of 1,3- and 1,5-isomers[1].

This guide provides a definitive, self-validating methodology to achieve >90% yield of 1-ethyl-5-(methoxymethyl)-1H-pyrazole by abandoning direct alkylation in favor of regioselective C5-lithiation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct alkylation of 3(5)-(methoxymethyl)-1H-pyrazole with ethyl iodide yield mostly the unwanted 1,3-isomer?

The Causality: Direct N-alkylation of an unsymmetrical pyrazole is governed by steric hindrance rather than thermodynamic stability. When you treat 3(5)-(methoxymethyl)-1H-pyrazole with a base and an ethyl halide, the electrophile preferentially attacks the nitrogen furthest from the bulky methoxymethyl (MOM) group. This steric trajectory overwhelmingly favors the formation of 1-ethyl-3-(methoxymethyl)pyrazole (typically an 85:15 ratio)[1]. Separating these isomers via chromatography is notoriously difficult due to their nearly identical polarities.

Q2: How can I force the formation of the 1,5-isomer?

The Solution: You must invert the synthetic logic. Instead of building the pyrazole and then alkylating the nitrogen, start with 1-ethylpyrazole and functionalize the C5 position via directed lithiation.

The Mechanistic Rationale: Pyrazoles with an unactivated N1-alkyl substituent and a free C5-proton undergo highly regioselective metalation at the C5 position when treated with strong bases like n-butyllithium (n-BuLi)[2]. Interestingly, while 1-methylpyrazole yields a messy mixture of lateral (α-methyl) and C5-lithiation, 1-ethylpyrazole undergoes exclusive C5-lithiation [3]. The α-protons of the ethyl group are less acidic and sterically shielded compared to a methyl group, perfectly directing the lithium to the C5 position[4]. Quenching this intermediate with chloromethyl methyl ether (MOM-Cl) yields the target 1,5-isomer exclusively.

Pathway Start1 3-(Methoxymethyl)-1H-pyrazole + Ethyl Iodide Path1 Direct Alkylation (Steric Control) Start1->Path1 Prod1A 1-Ethyl-3-(methoxymethyl)pyrazole (Major, 85%) Path1->Prod1A Favored Prod1B 1-Ethyl-5-(methoxymethyl)pyrazole (Minor, 15%) Path1->Prod1B Hindered Start2 1-Ethylpyrazole + n-BuLi Path2 Directed Lithiation (C5 Deprotonation) Start2->Path2 Inter2 1-Ethyl-5-lithiopyrazole (Exclusive Intermediate) Path2->Inter2 Quench + MOM-Cl (Electrophilic Quench) Inter2->Quench Prod2 1-Ethyl-5-(methoxymethyl)pyrazole (Target, >90%) Quench->Prod2 Regiospecific

Fig 1. Mechanistic divergence: Steric-controlled alkylation vs. regiospecific C5-lithiation.

Q3: My lithiation yields are inconsistent (40-60%). What are the critical failure points?

Inconsistent yields in this workflow stem from three primary variables: moisture, temperature control, and electrophile integrity.

  • Temperature Excursions: Lithiation must be performed at -78 °C. Allowing the reaction to warm above -60 °C before the addition of MOM-Cl can lead to ring-opening side reactions or dimerization[3].

  • MOM-Cl Quality: MOM-Cl degrades rapidly in the presence of ambient moisture, generating HCl and formaldehyde. HCl will instantly protonate your lithiated intermediate back to the starting material. Always use freshly distilled or highly pure MOM-Cl.

Quantitative Yield Comparison
Synthetic StrategyReagents & ConditionsTempMajor IsomerTarget (1,5) Yield
Direct Alkylation 3-MOM-pyrazole + EtI + K₂CO₃ / DMF80 °C1,3-isomer12 - 15%
Lithiation (Poor Control) 1-Ethylpyrazole + n-BuLi + MOM-Cl / THF0 °C to RT1,5-isomer40 - 45%
Lithiation (Optimized) 1-Ethylpyrazole + n-BuLi + MOM-Cl / THF-78 °C to RT1,5-isomer88 - 92%

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes an in-process validation step (Step 3). Do not proceed to the electrophilic quench until you have analytically confirmed successful lithiation.

Reagents Required:

  • 1-Ethylpyrazole (1.0 equiv, rigorously dried)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) Caution: Known carcinogen. Handle exclusively in a certified fume hood.

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask under a continuous stream of Argon.

  • Add anhydrous THF (0.2 M relative to starting material) and 1-ethylpyrazole (1.0 equiv).

  • Cool the solution to exactly -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

Step 2: Directed Lithiation

  • Using a syringe pump, add n-BuLi (1.05 equiv) dropwise over 20 minutes down the inner wall of the flask to pre-cool the reagent before it hits the solution.

  • Maintain the reaction at -78 °C and stir for 1 hour to ensure complete C5 deprotonation[2].

Step 3: In-Process Validation (The D₂O Quench) Do not skip this step. It validates the system before consuming hazardous/expensive electrophiles.

  • Extract a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe.

  • Inject the aliquot into a vial containing 0.5 mL of D₂O.

  • Extract with 0.5 mL of CDCl₃ and run a rapid ¹H-NMR.

  • Causality Check: Look for the disappearance of the pyrazole C5-proton (typically a doublet around δ 7.4 ppm). If the C5 proton is absent and deuterium incorporation is >95%, your lithiation is successful. If starting material remains, check your n-BuLi titer.

Step 4: Electrophilic Quench

  • Once validated, add fresh MOM-Cl (1.2 equiv) dropwise to the -78 °C reaction mixture.

  • Stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm naturally to room temperature over 2 hours.

Step 5: Workup and Isolation

  • Quench the reaction carefully with saturated aqueous NH₄Cl (to neutralize any unreacted lithium species).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Workflow Step1 1. Preparation Dry THF, -78°C Argon Atm. Step2 2. Lithiation Dropwise n-BuLi Stir 1 hr Step1->Step2 Step3 3. Validation D2O Quench Aliquot NMR Check Step2->Step3 Step4 4. Electrophile Add MOM-Cl Warm to RT Step3->Step4 Step5 5. Workup NH4Cl Quench Extraction Step4->Step5

Fig 2. Optimized self-validating workflow for C5-lithiation and functionalization.

References

  • Katritzky, A. R., et al. "Alpha-lithiation of n-alkyl groups in pyrazoles." ResearchGate (Tetrahedron, 1983). Available at:[Link]

  • ResearchGate Contributors. "Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems." ResearchGate. Available at:[Link]

  • ResearchGate Contributors. "The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Purification Challenges of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these important heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of substituted pyrazoles.

Q1: What are the most common impurities in a crude pyrazole synthesis reaction?

A1: Typical impurities include unreacted starting materials, such as 1,3-dicarbonyl compounds and hydrazines, and side-products like regioisomers.[1] The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][2] Additionally, colored impurities can arise from side reactions or the decomposition of reagents like phenylhydrazine.[1]

Q2: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" typically occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[3] To address this, you can try several strategies:

  • Increase the solvent volume: Adding more of the "good" solvent will keep the compound dissolved at a lower temperature.[3]

  • Slow down the cooling process: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]

  • Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations.[3]

  • Use a seed crystal: If a small amount of pure, solid material is available, adding a seed crystal can induce crystallization.[3]

Q3: The separation of my pyrazole regioisomers on a silica gel column is very poor. How can I improve it?

A3: Poor separation of regioisomers is common due to their similar polarities.[4] To improve separation:

  • Optimize the mobile phase: Use a shallower solvent gradient or switch to an isocratic elution with a solvent system that provides the best separation on a TLC plate.[4]

  • Consider a different stationary phase: If silica gel is ineffective, alumina or reverse-phase (like C18) columns may offer different selectivity.[4][5]

  • Employ dry loading: This technique can lead to better separation by preventing issues associated with using a strong loading solvent.[4]

Q4: How can I remove colored impurities from my pyrazole product?

A4: Colored impurities can often be removed by:

  • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration.[1]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid and extracted into an aqueous layer, leaving non-basic colored impurities in the organic phase.[1][6]

  • Recrystallization: This is often effective as the colored impurities may remain in the mother liquor.[1]

Q5: My pyrazole derivative has poor solubility in common organic solvents. How can I purify it?

A5: Poor solubility presents a significant challenge for purification. Consider these approaches:

  • Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, hot filtration can remove insoluble impurities.[7]

  • Binary Solvent Systems for Recrystallization: Dissolve your compound in a "good" solvent at a high temperature and then add a "poor" solvent dropwise until turbidity is observed. Slow cooling should then induce crystallization.[7]

  • pH Adjustment: For pyrazoles with basic or acidic functional groups, adjusting the pH of an aqueous solution can form a more soluble salt, which can then be isolated and neutralized.[6]

  • Alternative Purification Techniques: If recrystallization is not feasible, column chromatography with a stronger eluent system or sublimation may be effective.[6]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to overcoming complex purification challenges.

Issue 1: Persistent Co-elution of Regioisomers in Column Chromatography

The separation of regioisomers is one of the most significant hurdles in pyrazole chemistry. When standard column chromatography fails, a more strategic approach is required.

Causality Behind the Challenge

Regioisomers often possess very similar polarities and molecular weights, leading to nearly identical retention times on standard stationary phases like silica gel.[4] The subtle differences in their dipole moments and hydrogen bonding capabilities must be exploited for successful separation.

Troubleshooting Workflow

start Poor Regioisomer Separation (TLC shows overlapping spots) optimize_mobile Optimize Mobile Phase (Shallow gradient, isocratic elution) start->optimize_mobile Initial Step change_stationary Change Stationary Phase (Alumina, Reverse Phase C18) optimize_mobile->change_stationary If still co-eluting derivatization Consider Derivatization change_stationary->derivatization If isomers have reactive sites hplc Preparative HPLC change_stationary->hplc For high-resolution separation salt_crystallization Acid Addition Salt Formation & Fractional Crystallization derivatization->salt_crystallization If applicable success Successful Separation hplc->success salt_crystallization->success

Caption: Troubleshooting logic for separating co-eluting pyrazole regioisomers.

Experimental Protocols

Protocol 1: Acid Addition Salt Formation and Fractional Crystallization

This technique leverages potential differences in the crystal lattice energies of the isomeric salts.[5][8]

  • Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[5]

  • Acid Addition: Add at least an equimolar amount of an inorganic acid (e.g., sulfuric acid) or an organic acid to the solution.[5]

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce the crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole.[5]

  • Extraction: Extract the purified pyrazole isomer with an organic solvent.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[5]

Issue 2: Product Loss and Low Yield During Recrystallization

Low recovery after recrystallization is a common problem that can often be mitigated with careful technique.

Causality Behind the Challenge

Low yield can result from using an excessive amount of hot solvent, which keeps a significant portion of the product in the mother liquor upon cooling.[3] It can also be due to premature crystallization or insufficient cooling.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemTypical Pyrazole PolarityNotes
Ethanol/WaterPolarA common mixed solvent system. Dissolve in hot ethanol and add hot water until turbidity appears.[3][9]
Hexane/Ethyl AcetateNon-polar to Moderately PolarGood for a range of substituted pyrazoles.[3]
IsopropanolModerately PolarA single solvent option that can be effective.
AcetonePolar aproticUseful for more polar pyrazoles.
CyclohexaneNon-polarSuitable for non-polar pyrazole derivatives.[3]
Experimental Protocols

Protocol 2: Optimized Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a small amount of the selected solvent to the crude pyrazole compound. Heat the mixture to boiling while stirring.[3]

  • Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[3]

  • Drying: Dry the crystals to a constant weight.

Issue 3: Handling Basic Pyrazoles on Silica Gel Chromatography

Substituted pyrazoles are often basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption.

Causality Behind the Challenge

The lone pairs on the nitrogen atoms of the pyrazole ring can be protonated by the acidic silica gel surface. This strong interaction leads to poor chromatographic performance.

Troubleshooting Workflow

start Peak Tailing of Basic Pyrazole on Silica Gel deactivate_silica Deactivate Silica Gel (Add triethylamine or ammonia to mobile phase) start->deactivate_silica First approach neutral_alumina Use Neutral Alumina deactivate_silica->neutral_alumina If tailing persists success Improved Peak Shape and Separation deactivate_silica->success reverse_phase Switch to Reverse-Phase HPLC (C18 column) neutral_alumina->reverse_phase For higher resolution neutral_alumina->success reverse_phase->success

Caption: Workflow for improving the chromatography of basic pyrazoles.

Experimental Protocols

Protocol 3: Flash Chromatography with Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane/ethyl acetate).

  • Deactivation: Add a small amount of triethylamine (typically 0.1-1% by volume) to the mobile phase.[9] This will neutralize the acidic sites on the silica gel.

  • Column Packing: Pack the column with the deactivated slurry.

  • Sample Loading: Use the dry loading method for best results. Dissolve the crude pyrazole in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Add this powder to the top of the column.[4]

  • Elution: Elute the column with the triethylamine-containing mobile phase, collecting fractions and monitoring by TLC.

  • Post-Processing: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • BenchChem. (2025).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2011). Method for purifying pyrazoles.

Sources

optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Optimization. Designed for researchers, application scientists, and drug development professionals, this hub provides mechanistic troubleshooting, validated protocols, and data-driven solutions for overcoming bottlenecks in pyrazole scaffold generation.

As a Senior Application Scientist, I have structured this guide to move beyond mere "recipes." Here, we dissect the thermodynamic and kinetic causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Diagnostic Workflow

Before diving into specific troubleshooting scenarios, consult the diagnostic workflow below to identify the optimal optimization pathway based on your target substitution pattern and observed synthetic bottlenecks.

OptimizationWorkflow Start Target Pyrazole Scaffold Identified Pattern Determine Substitution Pattern Start->Pattern Knorr 1,3-Diketone + Hydrazine Pattern->Knorr 1,3,5-Trisubstituted Cyclo 1,3-Dipolar Cycloaddition Pattern->Cyclo Highly Functionalized CHAct Late-Stage C-H Functionalization Pattern->CHAct C3-Arylation RegioIssue Regioselectivity Issues? Knorr->RegioIssue DiazoIssue Diazo Instability? Cyclo->DiazoIssue SiteIssue C3 vs C4/C5 Selectivity? CHAct->SiteIssue SolventOpt Optimize Solvent: Use DMAc + HCl RegioIssue->SolventOpt Yes Success Optimized Pyrazole Synthesis RegioIssue->Success No Tosyl Use N-Tosylhydrazone Precursors DiazoIssue->Tosyl Yes DiazoIssue->Success No NOxide Use Pyrazole N-Oxide + Aryne SiteIssue->NOxide Yes SiteIssue->Success No SolventOpt->Success Tosyl->Success NOxide->Success

Figure 1: Diagnostic workflow for optimizing pyrazole synthesis based on structural targets.

Troubleshooting Guides & FAQs

Q1: I am synthesizing 1-aryl-3,4,5-substituted pyrazoles via the Knorr condensation (1,3-diketones + arylhydrazines), but I consistently get a mixture of regioisomers. How can I drive the reaction to a single regioisomer?

Scientist's Insight (Causality): The classical Knorr pyrazole synthesis often yields a mixture of regioisomers because the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-diketone can occur at either carbonyl group. The regioselectivity is governed by the relative rates of hydrazone formation and the subsequent cyclization (dehydration). In polar protic solvents (like ethanol or acetic acid), hydrogen bonding stabilizes competing transition states, leading to poor kinetic differentiation and low selectivity[1].

Solution: Switch the reaction medium to a strongly dipolar aprotic solvent. Gosselin et al. demonstrated that using N,N-dimethylacetamide (DMAc) at room temperature significantly enhances regioselectivity[2]. The addition of a catalytic amount of strong acid (e.g., 50 mol% of 10 N HCl) further accelerates the second dehydration step, kinetically trapping the major isomer before thermodynamic equilibration can occur[2].

Q2: My 1,3-dipolar cycloaddition using diazo compounds and alkynes is suffering from low yields and safety concerns due to diazo instability. What is a safer, higher-yielding alternative?

Scientist's Insight (Causality): Aliphatic diazo compounds are highly reactive, toxic, and prone to explosive decomposition, making them difficult to handle and scale. Furthermore, their transient nature often leads to degradation before the cycloaddition can complete, resulting in poor HOMO-LUMO overlap efficiency and low yields.

Solution: Utilize an in situ generation strategy via N-tosylhydrazones. By treating an aldehyde- or ketone-derived N-tosylhydrazone with a base, you generate the diazo intermediate transiently in the reaction mixture[3]. This intermediate immediately undergoes the [3+2] cycloaddition with the alkyne. This method bypasses the need to isolate hazardous diazo species and shows excellent functional group tolerance[3].

Q3: I need to functionalize the C3 position of an existing pyrazole ring with an aryl group, but standard C-H activation methods only yield C4 or C5 functionalization. How do I overcome this innate reactivity?

Scientist's Insight (Causality): In standard pyrazoles, the C4 and C5 positions are inherently more electron-rich and sterically accessible for transition-metal-catalyzed C-H activation. The C3 position is deactivated by the adjacent pyridine-like nitrogen, requiring the C4 and C5 positions to be blocked to guide reactivity[4].

Solution: Modify the electronic landscape by converting the pyrazole to a pyrazole N-oxide. The N-oxide acts as a directing and activating group. Reacting pyrazole N-oxides with arynes under mild conditions (e.g., using CsF in THF) allows for highly regioselective C3-hydroxyarylation[4]. The aryne undergoes a regioselective cycloaddition/rearrangement cascade with the N-oxide, entirely bypassing the restrictive C4/C5 C-H activation paradigm[4].

Q4: How can I leverage computational tools to optimize N-methylation selectivity (N1 vs N2) of 3-aryl pyrazoles?

Scientist's Insight (Causality): N-alkylation of unsymmetrical pyrazoles typically yields mixtures because the tautomeric equilibrium between the N1 and N2 positions presents two competing nucleophilic sites with similar pKa values. Traditional acid-catalyzed Knorr condensations fail to differentiate these sites effectively.

Solution: Recent advances utilize Utopia Point Bayesian Optimization (UPBO) to navigate complex chemical spaces. UPBO has revealed that selectivity often stems from a condition-dependent equilibrium of hemiaminal intermediates prior to dehydration[5]. By optimizing solvent basicity and temperature simultaneously using UPBO, researchers have identified specific basic conditions that selectively yield either the N1 or N2-methyl constitutional isomers from the same starting material[6].

Quantitative Data Summaries

To illustrate the dramatic impact of solvent and additive optimization on regioselectivity, review the comparative data below.

Table 1: Effect of Solvent and Additives on Regioselectivity in Knorr Pyrazole Synthesis (1,3-Diketone + Arylhydrazine)

SolventAdditiveTemperatureYield (%)Regioisomeric Ratio (Major:Minor)
EthanolNoneReflux651.5 : 1
Acetic AcidNoneRoom Temp722.1 : 1
DMFNoneRoom Temp8510 : 1
DMAcNoneRoom Temp8915 : 1
DMAc 10 N HCl (50 mol%) Room Temp 95–98 > 99 : 1

Note: Data synthesized from standardized optimization parameters for 1-aryl-3,4,5-substituted pyrazoles[1][2].

Standard Operating Procedures (SOPs)

Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

Self-Validating Mechanism: The addition of HCl serves a dual purpose: it protonates the intermediate hemiaminal to drive the final dehydration step (Le Chatelier's principle) and prevents the retro-aldol-type reversion that degrades regioselectivity. If the reaction is proceeding correctly, TLC will show rapid consumption of the intermediate without the appearance of the minor regioisomer spot.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the 1,3-diketone (1.0 equiv, e.g., 10 mmol) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration.

  • Hydrazine Addition: Slowly add the substituted arylhydrazine (1.05 equiv) dropwise to the stirring solution at room temperature (20–25 °C).

  • Acid Catalysis: Add 10 N aqueous HCl (0.5 equiv, 50 mol%) dropwise. Caution: An exothermic reaction may occur; maintain room temperature using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the 1,3-diketone via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Workup: Quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO₃ (equal volume to DMAc). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMAc. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace minor regioisomer is present.

Protocol 2: Regioselective Synthesis of Functionalized Pyrazoles via N-Tosylhydrazones

Self-Validating Mechanism: Base-promoted decomposition of the N-tosylhydrazone generates the diazo species at a steady, low concentration. This matches the rate of the 1,3-dipolar cycloaddition and prevents diazo accumulation/decomposition. A steady evolution of nitrogen gas (bubbling) upon heating confirms the controlled generation of the diazo intermediate.

Step-by-Step Methodology:

  • Hydrazone Formation: Condense the target aldehyde/ketone with 4-methylbenzenesulfonohydrazide (1.0 equiv) in methanol at room temperature for 2 hours. Filter and dry the resulting N-tosylhydrazone.

  • Cycloaddition Setup: In a sealed tube, combine the N-tosylhydrazone (1.0 equiv), the alkyne dipolarophile (1.5 equiv), and K₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • In Situ Generation & Reaction: Heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere. The base promotes the elimination of the tosyl group to form the diazo intermediate, which undergoes immediate cycloaddition.

  • Isolation: Cool the reaction to room temperature, dilute with water, and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify the highly functionalized pyrazole via silica gel chromatography.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.[Link]

  • Zhang, Q., & Tang, M. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(6), 1917-1920.[Link]

  • O'Sullivan, L., Patel, K. V., Rowley, B. C., Brownsey, D. K., Gorobets, E., Gelfand, B. S., Van Humbeck, J. F., & Derksen, D. J. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 846-854.[Link]

  • Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society, 146(23), 15779-15786.[Link]

Sources

Technical Support Center: Large-Scale Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during process development and scale-up.

I. Synthetic Overview & Strategy

The large-scale synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole is most effectively approached via a two-step process. This strategy ensures high regioselectivity and allows for better control over the introduction of the methoxymethyl group.

  • Step 1: Knorr-Type Cyclocondensation. This initial step involves the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl equivalent to form the pyrazole core, yielding 1-ethyl-5-(hydroxymethyl)-1H-pyrazole. A common and effective precursor for this transformation is 4,4-dimethoxy-2-butanone, which serves as a protected form of 1-hydroxy-3-butanone.

  • Step 2: O-Methylation. The subsequent step is the etherification of the hydroxymethyl group on the pyrazole ring to afford the final product, 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

This guide will address potential issues in both of these critical stages.

Synthetic_Pathway Ethylhydrazine Ethylhydrazine Step1 Step 1: Knorr-Type Cyclocondensation Ethylhydrazine->Step1 Dicarbonyl 4,4-Dimethoxy-2-butanone (1,3-Dicarbonyl Equivalent) Dicarbonyl->Step1 Intermediate 1-Ethyl-5-(hydroxymethyl)-1H-pyrazole Step1->Intermediate Formation of Pyrazole Core Step2 Step 2: O-Methylation Intermediate->Step2 FinalProduct 1-Ethyl-5-(methoxymethyl)-1H-pyrazole Step2->FinalProduct Etherification MethylatingAgent Methylating Agent (e.g., Methyl Iodide, Dimethyl Carbonate) MethylatingAgent->Step2 Base Base (e.g., NaH, K2CO3) Base->Step2

Caption: Synthetic workflow for 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

II. Troubleshooting Guide: Step 1 - Knorr-Type Cyclocondensation

This section addresses common issues encountered during the synthesis of 1-ethyl-5-(hydroxymethyl)-1H-pyrazole.

Question: My reaction is sluggish or incomplete, resulting in low yields of the pyrazole intermediate. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low conversion rates in the Knorr cyclocondensation. A systematic approach to troubleshooting is recommended.

  • Purity and Stability of Ethylhydrazine: Ethylhydrazine can degrade over time, especially if not stored properly.[1] It is also a suspected carcinogen and requires careful handling in a well-ventilated area.[1][2]

    • Solution: Use freshly opened or recently purified ethylhydrazine. If using a salt like ethylhydrazine oxalate, ensure it is properly neutralized before the reaction. Consider running a small-scale test reaction with a new batch of ethylhydrazine to confirm its reactivity.

  • Suboptimal Reaction Temperature: The cyclocondensation reaction is temperature-dependent.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For many pyrazole syntheses, refluxing in a suitable solvent like ethanol is effective.[3]

  • Incorrect pH: The pH of the reaction medium can significantly influence the rate of both the initial condensation and the subsequent cyclization.

    • Solution: The reaction is often acid-catalyzed.[3][4] A small amount of a non-nucleophilic acid like acetic acid can be beneficial. However, strongly acidic conditions can lead to side reactions. Conversely, some variations of this synthesis proceed well under weakly basic conditions.[5] It is advisable to perform small-scale pH screening experiments to determine the optimal conditions for your specific substrate.

Troubleshooting_Step1 Start Low Yield in Step 1 CheckHydrazine Check Ethylhydrazine Quality (Freshness, Purity) Start->CheckHydrazine OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp AdjustpH Adjust Reaction pH Start->AdjustpH Solution1 Use fresh/purified ethylhydrazine. Consider inert atmosphere. CheckHydrazine->Solution1 Solution2 Incrementally increase temperature. Monitor by TLC/LC-MS. OptimizeTemp->Solution2 Solution3 Perform pH screening. Add catalytic acid (e.g., Acetic Acid). AdjustpH->Solution3

Caption: Troubleshooting workflow for low yield in Step 1.

Question: I am observing the formation of significant impurities. How can I identify and minimize them?

Answer:

Impurity formation is a common challenge in large-scale synthesis.

  • Potential Impurities:

    • Unreacted Starting Materials: Incomplete reaction will leave residual ethylhydrazine and 4,4-dimethoxy-2-butanone.

    • Side-Products from Ethylhydrazine: Self-condensation or oxidation products of ethylhydrazine can form, especially if the reaction is run in the presence of air.

    • Regioisomers: While the use of a symmetrical dicarbonyl equivalent like 4,4-dimethoxy-2-butanone is designed to avoid regioisomer formation, impurities in the starting material could potentially lead to isomeric byproducts.[3]

  • Minimization Strategies:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions of ethylhydrazine.[6]

    • Stoichiometry Control: Precise control of the stoichiometry of the reactants is crucial. An excess of one reactant can lead to the formation of specific byproducts.

    • Purification of Starting Materials: Ensure the purity of both ethylhydrazine and 4,4-dimethoxy-2-butanone before use. Distillation of liquid starting materials can be an effective purification method.

III. Troubleshooting Guide: Step 2 - O-Methylation

This section focuses on challenges that may arise during the conversion of 1-ethyl-5-(hydroxymethyl)-1H-pyrazole to its methoxymethyl ether.

Question: The O-methylation reaction is inefficient, with a significant amount of unreacted starting material remaining.

Answer:

Inefficient methylation can often be traced back to the choice of base and methylating agent, as well as reaction conditions.

  • Inadequate Base Strength: The hydroxyl group of the pyrazole intermediate needs to be deprotonated to form a nucleophilic alkoxide.

    • Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this type of etherification.[5][7][8] However, it is highly reactive and requires careful handling under anhydrous conditions.[7][9] For large-scale operations, using NaH as a dispersion in mineral oil is safer.[9] Alternatively, other strong bases like potassium tert-butoxide can be considered. Weaker bases such as potassium carbonate may require higher temperatures and longer reaction times.

  • Reactivity of the Methylating Agent:

    • Solution: Methyl iodide is a highly reactive methylating agent but can be expensive and has safety concerns for large-scale use. Dimethyl sulfate is also effective but is extremely toxic and should be avoided in large-scale production if possible. A greener and safer alternative is dimethyl carbonate, although it may require more forcing conditions.[10][11]

  • Anhydrous Conditions: The presence of water will quench the strong base and hydrolyze the methylating agent.

    • Solution: Ensure all solvents and glassware are rigorously dried before use. Aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.

Parameter Recommendation for Scale-Up Rationale Reference(s)
Base Sodium Hydride (60% dispersion in oil)Strong, non-nucleophilic base ensuring complete deprotonation. The oil dispersion improves handling safety.[7],[5],[8],[9]
Methylating Agent Dimethyl Carbonate (DMC) or Methyl IodideDMC is a greener and safer alternative to dimethyl sulfate. Methyl iodide is highly reactive but has cost and safety drawbacks on a large scale.[10],[11]
Solvent Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Aprotic solvents that are compatible with strong bases and dissolve the reactants.[5]
Temperature 0 °C for deprotonation, then ambient to gentle heatingControlled addition of base at low temperature manages exotherms. The methylation step may require heating depending on the methylating agent.[7]

Question: My final product is an oil and difficult to purify. What are the best strategies for large-scale purification?

Answer:

Purifying oily products on a large scale can be challenging.

  • Column Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is often used as a final polishing step if high purity is required.[12]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and scalable purification method for liquid products.[12] The thermal stability of N-alkylpyrazoles is generally good, but it is advisable to perform a small-scale thermal stability test (e.g., using TGA) before attempting large-scale distillation.[12][13]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with strong acids to form salts. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent.

      • Extract with an aqueous acid solution (e.g., dilute HCl) to move the pyrazole into the aqueous phase as its salt, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.

      • Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate the pyrazole, causing it to precipitate or separate as an oil.

      • Extract the purified pyrazole back into an organic solvent.

      • Dry the organic layer and remove the solvent.

  • Crystallization of a Salt: If the freebase is an oil, it may be possible to form a crystalline salt with an acid (e.g., HCl, oxalic acid). This crystalline salt can then be purified by recrystallization.[12][14] The purified salt can be neutralized to provide the pure freebase.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with ethylhydrazine on a large scale?

A1: Ethylhydrazine is a hazardous substance. Key safety considerations include:

  • Toxicity and Carcinogenicity: It is harmful if swallowed or in contact with skin and is a suspected carcinogen.[1][2]

  • Handling: All manipulations should be conducted in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[1]

Q2: How can I safely handle sodium hydride (NaH) in a large-scale reaction?

A2: Sodium hydride is a highly reactive and flammable solid.

  • Moisture Sensitivity: It reacts violently with water to produce hydrogen gas, which is flammable. All reactions must be conducted under strictly anhydrous conditions in an inert atmosphere.[7][9]

  • Dispersion in Oil: For large-scale use, a 60% dispersion of NaH in mineral oil is recommended as it is less pyrophoric and easier to handle than the pure solid.[9]

  • Quenching: Any unreacted NaH must be carefully quenched at the end of the reaction. This is typically done by the slow, controlled addition of a proton source like isopropanol or ethanol at low temperatures.[7]

Q3: Is there a risk of forming the regioisomer, 1-ethyl-3-(methoxymethyl)-1H-pyrazole?

A3: The Knorr synthesis with an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomers.[3][15] However, the proposed synthesis utilizes 4,4-dimethoxy-2-butanone. Under the reaction conditions, this will likely hydrolyze in situ to 1-hydroxy-3-butanone, which is not a symmetrical dicarbonyl. However, the initial nucleophilic attack of the more substituted nitrogen of ethylhydrazine is expected to occur at the more electrophilic ketone, leading preferentially to the desired 5-substituted pyrazole. To confirm the regioselectivity, it is crucial to characterize the intermediate and final product thoroughly using techniques like NMR spectroscopy. If regioisomers are formed, they may be difficult to separate, and optimization of the reaction conditions (e.g., solvent, temperature, catalyst) may be necessary to improve the regioselectivity.[16]

V. Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-5-(hydroxymethyl)-1H-pyrazole

  • Materials:

    • Ethylhydrazine oxalate

    • Sodium hydroxide

    • 4,4-Dimethoxy-2-butanone[17][18]

    • Deionized water

    • Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve ethylhydrazine oxalate in deionized water.

    • Cool the solution to 0-5 °C and slowly add a solution of sodium hydroxide to adjust the pH to approximately 9.5.

    • Slowly add 4,4-dimethoxy-2-butanone to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the mixture and adjust the pH to ~7 with hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole

  • Materials:

    • 1-Ethyl-5-(hydroxymethyl)-1H-pyrazole

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous THF

    • Dimethyl carbonate

    • Isopropanol (for quenching)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere, charge a dry reactor with a slurry of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of 1-ethyl-5-(hydroxymethyl)-1H-pyrazole in anhydrous THF.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Add dimethyl carbonate to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench any excess sodium hydride by the slow addition of isopropanol.

    • Quench the reaction mixture with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

VI. References

  • Scribd. (n.d.). Safe Sodium Hydride Use in Reactions. Retrieved from [Link]

  • BenchChem. (2025). Safe Handling and Storage of Ethylhydrazine: A Technical Guide for Laboratory Professionals.

  • ChemScene. (2025). Safety Data Sheet: Ethylhydrazine (dihydrochloride).

  • ResearchGate. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Retrieved from [Link]

  • Apollo Scientific. (2022). Ethylhydrazine hydrochloride Safety Data Sheet.

  • ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Trimethyl-4-nitro-1H-pyrazole and Related Nitropyrazole Derivatives.

  • Chemsrc. (2025). Ethylhydrazine oxalate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29062, Ethylhydrazine. Retrieved from [Link].

  • Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Apollo Scientific. (2023). Sodium hydride, 57-63% oil dispersion Safety Data Sheet.

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.

  • National Center for Biotechnology Information. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Retrieved from [Link].

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Knorr, L. (1904). Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis (p. 554). Cambridge University Press.

  • Sachdeva, et al. (2024). IJPSR, 15(12), 3416-3429.

  • Organic Syntheses. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

  • RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.

  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.

  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. Retrieved from

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • BenchChem. (2025). Application of 4,4-Dimethoxybutan-1-ol in Medicinal Chemistry: A Versatile Building Block for Heterocyclic Synthesis.

  • PMC. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

  • Google Patents. (n.d.). US5276200A - Method of preparing sodium formyl acetone and 4,4-dimethoxy-2-butanone. Retrieved from

  • Figshare. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - Organic Letters. Retrieved from [Link]

  • PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Retrieved from [Link]

  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations.

  • MDPI. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

  • PubMed. (n.d.). O-Methylation of tea polyphenols catalyzed by human placental cytosolic catechol-O-methyltransferase. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). synthesis and characterisation of 1,2-bis (3,4- dimethoxy benzylidene) hydrazine.

  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for Impure 1-Ethyl-5-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. Developing a robust, stability-indicating analytical method for 1-ethyl-5-(methoxymethyl)-1H-pyrazole —particularly when dealing with crude or impure synthetic samples—presents unique chromatographic challenges.

The primary difficulty lies in resolving the target compound from its closely related regioisomer, 1-ethyl-3-(methoxymethyl)-1H-pyrazole, which often forms concurrently during the N-alkylation of the asymmetric pyrazole precursor[1][2]. Because these regioisomers possess identical molecular weights and highly similar polarities, conventional reversed-phase (RP) screening often results in co-elution[3].

This guide provides a self-validating, step-by-step methodology, troubleshooting FAQs, and validated parameters to help you achieve baseline resolution and comply with ICH Q2(R2) guidelines for impurity profiling[4][5].

Method Development Lifecycle

G Start Impure Sample 1-ethyl-5-(methoxymethyl)-1H-pyrazole Screening Column & Mobile Phase Screening (Phenyl-Hexyl / Polar-Embedded) Start->Screening IsomerCheck Regioisomer Resolution? (1,3- vs 1,5-isomer) Screening->IsomerCheck Optimize Optimize Gradient & pH (Mitigate Peak Tailing) IsomerCheck->Optimize No (Co-elution) Validate Method Validation (ICH Q2(R2) Guidelines) IsomerCheck->Validate Yes (Rs > 1.5) Optimize->Screening Re-evaluate Success Validated Analytical Method Validate->Success

Analytical method development workflow for pyrazole regioisomers.

Step-by-Step Methodology: HPLC Protocol for Regioisomer Separation

Causality Note: Standard C18 columns rely purely on hydrophobic dispersion forces, which are insufficient for distinguishing the subtle steric and dipole differences between 1,3- and 1,5-pyrazole regioisomers[2]. This protocol utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions with the pyrazole ring, creating the necessary shape selectivity for baseline resolution.
Step 1: Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v). Ensure the diluent closely matches the initial mobile phase conditions to prevent solvent-induced peak distortion.

  • Concentration: Prepare the impure sample at 1.0 mg/mL for impurity profiling to ensure accurate detection of trace isomers at the 0.05% reporting threshold.

Step 2: Column Selection & Setup
  • Stationary Phase: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent

    
    -selective phase.
    
  • Column Temperature: 30 °C. Thermostating is critical as pyrazole isomer resolution is highly temperature-dependent[2].

Step 3: Mobile Phase Configuration
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Scientific Rationale: Pyrazoles are weakly basic. Operating at a high pH ensures the molecule is fully un-ionized, maximizing retention and preventing peak tailing caused by secondary silanol interactions[6].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step 4: Gradient Elution Profile
  • Execute a shallow gradient to maximize the selectivity factor (

    
    ) between the 1,3 and 1,5 isomers (See Table 1).
    
Step 5: Detection & Validation
  • UV Detection: 230 nm (optimal for the pyrazole

    
     transition).
    
  • Validation: Evaluate specificity, limit of quantitation (LOQ), and linearity according to ICH Q2(R2) standards to ensure the method is fit for regulatory submission[4].

Quantitative Data & Method Parameters

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (pH 9.0 Buffer)% Mobile Phase B (Acetonitrile)Elution Curve
0.08515Initial
15.04060Linear
18.04060Hold
18.18515Reset
25.08515Equilibrate

Table 2: Expected Chromatographic Performance & System Suitability

Analyte / ImpurityRelative Retention Time (RRT)Expected RT (min)Resolution (

)
Tailing Factor (

)
Unreacted Precursor0.454.2N/A< 1.2
1,3-Regioisomer0.888.3> 2.0< 1.5
1,5-Regioisomer 1.00 9.4 > 1.5 < 1.5
Over-alkylated Imp.1.3512.7> 3.0< 1.2

Troubleshooting Guides & FAQs

Q1: My 1,3- and 1,5-pyrazole regioisomers are co-eluting on a standard C18 column. How can I achieve baseline separation? A1: Co-elution is the most common issue when analyzing pyrazole regioisomers because their lipophilicity is nearly identical[3]. To resolve them, you must change the selectivity of your system rather than just the retention factor. Switch from a C18 to a Phenyl-Hexyl, Pentafluorophenyl (PFP), or cyano column. These phases introduce dipole-dipole and


 interactions, which interact differently with the distinct electron density distributions of the 1,3- and 1,5-isomers[2].

Q2: I am observing severe peak tailing for 1-ethyl-5-(methoxymethyl)-1H-pyrazole. What is causing this and how do I correct it? A2: Peak tailing in pyrazole derivatives is typically caused by secondary ion-exchange interactions between the basic nitrogen atoms of the pyrazole ring and unreacted, acidic silanol groups on the silica support[6]. Resolution: You can mitigate this by either:

  • Lowering the pH of the mobile phase (e.g., using 0.1% TFA) to fully protonate the pyrazole and suppress silanol ionization[7].

  • Raising the pH (e.g., pH 9.0 ammonium bicarbonate) to fully deprotonate the pyrazole, rendering it neutral.

  • Using a column with a high-density end-capping or a specialized low-silanol phase[6].

Q3: How do I definitively identify which peak is the 1,5-isomer and which is the 1,3-isomer in my chromatogram? A3: While LC-MS can confirm the mass, regioisomers yield identical molecular ions and often very similar fragmentation patterns. The gold standard for unambiguous structural assignment is Nuclear Magnetic Resonance (NMR) spectroscopy[1]. Specifically, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a spatial correlation between the N-ethyl protons and the adjacent ring substituents. In the 1,5-isomer (1-ethyl-5-(methoxymethyl)-1H-pyrazole), the N-ethyl group will show a strong NOE cross-peak with the methylene protons of the 5-methoxymethyl group[2]. Isolate the peaks via preparative HPLC and perform offline NMR to confirm the elution order.

Q4: What are the regulatory requirements for validating this method for impurity profiling? A4: According to the ICH Q2(R2) and Q14 guidelines, an analytical procedure used for impurity testing must be validated for Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Accuracy, and Precision[4][5]. For impure samples, Specificity is the most critical parameter; you must demonstrate that the 1-ethyl-5-(methoxymethyl)-1H-pyrazole peak is completely resolved from the 1,3-isomer, starting materials, and any degradation products (typically requiring a resolution factor,


)[4].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of Pyrazolone Derivatives. Researcher.life. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC - NIH.[Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Advanced Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay troubleshooting. Pyrazole derivatives—particularly fused bicyclic scaffolds like pyrazolo-pyrimidines—are highly privileged structures in drug discovery, frequently utilized as potent protein kinase inhibitors[1]. However, their rigid, planar heterocycles and high lipophilicity (LogP) promote strong crystal lattice packing, often resulting in severe aqueous solubility issues[1].

When these compounds precipitate in aqueous assay buffers, they cause erratic data, false negatives, and artificially flat dose-response curves. This guide provides researchers with the mechanistic causality behind these issues and self-validating protocols to rescue poorly soluble pyrazoles in biochemical assays.

Part 1: Diagnostic Workflow

Before altering your assay conditions, it is critical to determine whether an inactive result is due to a lack of target affinity or a solubility artifact. The workflow below outlines the logical progression for diagnosing and resolving precipitation issues.

SolubilityWorkflow Start Erratic Assay Results (e.g., Flat Dose-Response) CheckPrecip Check for Precipitation (Microscopy / Nephelometry) Start->CheckPrecip IsPrecip Precipitate Detected? CheckPrecip->IsPrecip SolubilityAssay Run Kinetic Solubility Assay (Nephelometry/UV-Vis) IsPrecip->SolubilityAssay Yes TargetIssue Investigate Target Engagement/Affinity IsPrecip->TargetIssue No OptimizeSolvent Optimize Assay Buffer (Co-solvents, Surfactants, pH) SolubilityAssay->OptimizeSolvent ReTest Retest Biological Assay OptimizeSolvent->ReTest

Workflow for diagnosing and resolving pyrazole solubility issues in biochemical assays.

Part 2: Troubleshooting Guide & FAQs

Q1: My pyrazole-based kinase inhibitor shows a flat dose-response curve with an unexpectedly high IC50. Is the compound inactive, or is this a solubility artifact? A1: It is highly likely a solubility artifact. When a compound exceeds its solubility limit in the assay buffer, it nucleates and precipitates. Because the compound is no longer in solution, increasing the concentration of your DMSO stock does not increase the concentration of the free monomeric drug available to bind the target kinase. This results in a "flat" dose-response curve. Actionable step: Verify precipitation using light scattering (nephelometry) before abandoning the scaffold[2].

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure for my biochemical assays? A2: For in vitro biochemical assays, kinetic solubility is the relevant metric. It measures the solubility of a compound when a concentrated organic stock (e.g., 10 mM in DMSO) is spiked directly into an aqueous buffer[3]. This mimics the exact workflow of your high-throughput assay. Thermodynamic solubility measures the equilibrium solubility of the crystalline solid directly in water, which is critical for late-stage formulation but less relevant for DMSO-driven in vitro screening[3].

Q3: How do I choose between co-solvents and surfactants to rescue my assay? A3: The choice depends on the biological tolerance of your assay:

  • Co-solvents (DMSO, PEG400): DMSO is the standard vehicle, but most biochemical assays tolerate a maximum of 1-5% (v/v) DMSO before enzyme activity is impaired[4].

  • Non-ionic Surfactants (Tween-20, Pluronic F-68): These are ideal for biochemical assays. They form micelles that encapsulate the lipophilic pyrazole core. Tween-20 (0.01% - 0.1%) is widely used because it rarely denatures target proteins[5]. Pluronic F-68 (Poloxamer 188) is excellent for reducing aggregation without interfering with protein-protein interactions[5].

Q4: My pyrazole compound has ionizable groups (e.g., an amino-pyrazole). Should I adjust the assay pH? A4: Yes, provided the target protein's activity permits it. The solubility of ionizable pyrazoles is highly pH-dependent. If the compound is a weak base, slightly lowering the pH of the buffer (e.g., from 7.4 to 6.5) can protonate the molecule, exponentially increasing its aqueous solubility. You must validate that the target enzyme remains fully active at the modified pH.

Part 3: Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This self-validating protocol determines the maximum concentration of your pyrazole derivative that can remain in solution under exact assay conditions[2],[3].

  • Stock Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution of the stock in 100% DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer in a 96-well clear-bottom microtiter plate. This ensures a constant 1% DMSO concentration across all wells[2].

  • Incubation: Seal the plate and incubate at room temperature (or 37°C if required by the assay) for 2 hours to allow for equilibrium and potential nucleation[2].

  • Measurement: Measure light scattering using a microplate nephelometer.

  • Analysis: Plot the light scattering units against the compound concentration. An abrupt inflection point in the scattering curve indicates the kinetic solubility limit (the point at which undissolved particles begin to form)[3].

Protocol 2: Solubilization using Non-Ionic Surfactants for Biochemical Assays

If Protocol 1 reveals poor solubility, use this methodology to formulate the compound using non-denaturing surfactants[5].

  • Buffer Preparation: Supplement your standard assay buffer with 0.05% (v/v) Tween-20 or 0.1% (w/v) Pluronic F-68[5].

  • Thermal Equilibration: Pre-warm the buffer to 37°C to enhance micelle formation and kinetic energy.

  • Dispersion: Add the pyrazole DMSO stock dropwise to the buffer while it is actively vortexing. This ensures rapid dispersion and prevents localized supersaturation, which triggers irreversible precipitation[4].

  • Validation (Critical Step): Centrifuge the final mixture at 10,000 x g for 10 minutes to pellet any microscopic aggregates.

  • Quantification: Carefully aspirate the supernatant and analyze it via direct UV absorbance or LC-MS/MS to confirm the exact concentration of the dissolved compound before introducing the target protein[3].

Part 4: Quantitative Data Presentation

To assist in optimizing your assay buffer, the following table summarizes the properties of common solubilizing agents used to stabilize pyrazole derivatives in vitro.

Solubilizing AgentTypeTypical Working Conc.Solubilization MechanismAssay Compatibility Notes
DMSO Organic Co-solvent1.0% - 5.0% (v/v)Disrupts crystal lattice, reduces solvent polarity.High concentrations (>5%) often denature kinases and alter enzyme kinetics.
PEG 400 Polymeric Co-solvent5.0% - 10.0% (v/v)Cosolvency; lowers dielectric constant of water.Viscous; may interfere with pipetting accuracy in high-throughput formats.
Tween-20 Non-ionic Surfactant0.01% - 0.1% (v/v)Micellar encapsulation of hydrophobic pyrazole core.Highly compatible with biochemical assays; prevents non-specific binding[5].
Pluronic F-68 Triblock Copolymer0.05% - 0.1% (w/v)Steric stabilization and micelle formation.Extremely mild; protects proteins from shear stress and aggregation[5].
HP-β-CD Complexing Agent1.0% - 5.0% (w/v)Forms hydrophobic inclusion complexes with the drug.Excellent for highly lipophilic pyrazoles; does not denature proteins.

Part 5: References

  • Kinetic Solubility Assays Protocol AxisPharm URL:[Link]

  • In vitro solubility assays in drug discovery PubMed (NIH) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Publishing URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. Pyrazole moieties are cornerstones in medicinal chemistry and materials science, but their unique electronic properties and potential for catalyst inhibition can present significant challenges in cross-coupling reactions.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind catalyst and ligand selection. Here, you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental workflows to enhance the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when performing cross-coupling reactions on pyrazole substrates?

The primary challenge stems from the dual nature of the pyrazole ring. It contains two nitrogen atoms (N1 and N2) that can act as Lewis bases and coordinate to the metal center of the catalyst (e.g., palladium).[1] This coordination can lead to catalyst inhibition or the formation of inactive complexes, effectively poisoning the catalyst and stalling the reaction. Furthermore, the electronic properties of the pyrazole ring and the potential for steric hindrance around the coupling site can significantly impact reactivity.[2]

Q2: I need to perform a Suzuki-Miyaura coupling on a 4-halopyrazole. What is a good starting point for my catalyst system?

For standard 4-halopyrazoles, traditional palladium catalysts combined with modern, sterically bulky phosphine ligands are highly effective. A robust starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a Buchwald-Hartwig type ligand such as XPhos or SPhos.[3][4] These ligands are electron-rich and bulky, which helps to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while preventing the formation of inactive palladium dimers.[5][6] For bases, inorganic options like K₂CO₃ or K₃PO₄ are commonly employed.[3][7]

Q3: I am trying to synthesize an N-aryl pyrazole. Should I use a Palladium or Copper catalyst for this Buchwald-Hartwig type reaction?

Both palladium and copper catalysts are effective for the N-arylation of pyrazoles, and the choice often depends on the specific substrates and desired reaction conditions.

  • Copper-Catalyzed Systems: Copper(I) iodide (CuI) paired with a diamine ligand is a well-established and cost-effective system for the N-arylation of pyrazoles with aryl iodides and bromides.[8][9][10] These reactions often tolerate a wide range of functional groups.

  • Palladium-Catalyzed Systems: Palladium catalysts, particularly those with specialized ligands like pyrazole-tethered phosphines, are also highly efficient for C-N bond formation.[5] The development of various generations of Buchwald-Hartwig amination catalysts has allowed for the coupling of a wide array of amines and aryl partners under mild conditions.[11]

If cost and functional group tolerance with simple aryl halides are the main drivers, a copper-diamine system is an excellent choice. If you are working with more challenging substrates or require the extensive ligand library available for palladium, a Pd-catalyzed approach may be more suitable.

Q4: My Sonogashira coupling with an iodopyrazole is failing, and I'm mostly recovering starting material. What's a likely cause?

Low or no yield in Sonogashira couplings with pyrazole substrates often points to a few key issues:

  • Catalyst Inactivity: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) or the copper co-catalyst (CuI) may be inactive. Ensure you are using fresh, high-purity catalysts.[12][13]

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), a common side reaction that consumes the alkyne and deactivates the catalyst.[12][14] It is critical to ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[13]

  • Insufficient Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Ensure it is anhydrous and used in sufficient excess (typically 2-3 equivalents).[12]

  • Low Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can often be improved by gentle heating (e.g., 50-80 °C).[12]

Troubleshooting Guides by Reaction Type
Issue 1: Low Yield in Suzuki-Miyaura Coupling

You are attempting to couple a 4-bromopyrazole with an arylboronic acid using a palladium catalyst, but the yield is consistently low, with significant recovery of the starting halopyrazole.

start Low Yield in Pyrazole Suzuki Coupling catalyst Problem: Catalyst System Inactivity start->catalyst conditions Problem: Suboptimal Reaction Conditions start->conditions reagents Problem: Reagent Quality/Stoichiometry start->reagents sol_catalyst1 Verify Pd source and ligand integrity. Use fresh catalyst/ligand. catalyst->sol_catalyst1 Is catalyst old? sol_conditions1 Increase reaction temperature. Consider microwave irradiation. conditions->sol_conditions1 Reaction sluggish? sol_reagents1 Check purity of boronic acid. (Potential for decomposition). reagents->sol_reagents1 sol_reagents2 Use anhydrous solvents. reagents->sol_reagents2 sol_catalyst2 Increase catalyst/ligand loading (e.g., 1 mol% -> 3 mol%). sol_catalyst1->sol_catalyst2 Still low yield? sol_catalyst3 Switch to a more active ligand (e.g., PPh3 -> XPhos/SPhos). sol_catalyst2->sol_catalyst3 Still low yield? sol_conditions2 Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). sol_conditions1->sol_conditions2 No improvement? sol_conditions3 Ensure rigorous degassing to remove oxygen. sol_conditions2->sol_conditions3 Side products observed? cluster_cycle Catalytic Cycle pd0 Active Pd(0)L_n oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L_n) oa->pd2 + Ar-X (Halopyrazole) tm Transmetalation pd2->tm pd2_aryl Ar-Pd(II)-Ar'(L_n) tm->pd2_aryl + Ar'-B(OR)2 (Boronic Acid) re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product

Sources

Validation & Comparative

In Vitro Biological Validation of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole (EMM-P): A Comparative Guide to JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In early-stage kinase inhibitor discovery, the pyrazole ring is recognized as a privileged structural motif. Its unique capacity to act simultaneously as a hydrogen bond donor and acceptor makes it an ideal pharmacophore for anchoring into the highly conserved ATP-binding hinge region of protein kinases [1].

This guide evaluates the in vitro biological activity of a novel functionalized fragment, 1-ethyl-5-(methoxymethyl)-1H-pyrazole (EMM-P) , against Janus Kinase 2 (JAK2). The ethyl group of EMM-P is hypothesized to direct toward the solvent-exposed channel, while the methoxymethyl ether provides additional hydrogen-bonding opportunities within the ribose-binding pocket. To objectively assess EMM-P's performance, we compare it against a basic fragment control (1H-pyrazole) and a fully elaborated, FDA-approved pyrazole-based JAK1/2 inhibitor, Ruxolitinib [4].

Mechanism of Action & Pathway Visualization

JAK2 is a non-receptor tyrosine kinase critical for cytokine signaling. Hyperactivation of JAK2 (frequently via the V617F mutation) leads to constitutive phosphorylation of STAT5, driving uncontrolled cellular proliferation in myeloproliferative neoplasms [4]. EMM-P is designed to competitively displace ATP from the JAK2 catalytic domain, thereby halting the downstream phosphorylation cascade.

G Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activation STAT5 STAT5 (Inactive) JAK2->STAT5 Phosphorylation EMMP EMM-P (Inhibitor) EMMP->JAK2 ATP-Competitive Inhibition pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Nucleus Gene Transcription (Proliferation) pSTAT5->Nucleus Translocation

Fig 1: Mechanism of action for EMM-P inhibiting the JAK2/STAT5 signaling pathway.

Comparative Performance Data

To validate EMM-P's utility as a lead-generation fragment, we benchmarked its biochemical and cellular potency. While it lacks the nanomolar potency of the fully optimized Ruxolitinib, EMM-P demonstrates excellent Ligand Efficiency (LE), confirming it as a high-quality starting point for medicinal chemistry optimization.

CompoundMolecular WeightJAK2 IC₅₀ (Biochemical)Cellular IC₅₀ (pSTAT5)Ligand Efficiency (LE)
Ruxolitinib (Reference) 306.37 g/mol 2.8 nM100 nM~0.35 kcal/mol/HA
EMM-P (Test Fragment) 140.18 g/mol 450 nM2.5 µM~0.42 kcal/mol/HA
1H-Pyrazole (Control) 68.08 g/mol >10,000 nMN/AN/A

Data Note: Ligand Efficiency (LE) > 0.30 is generally considered optimal for fragment progression.

In Vitro Validation Protocols

A robust validation strategy requires a self-validating system. We employ a two-tiered approach: a biochemical assay to prove direct target engagement, followed by a cell-based assay to prove membrane permeability and functional pathway inhibition [2].

Biochemical Kinase Assay (ATP-Competitive Luminescence)

This protocol utilizes a luminescence-based ATP depletion assay (e.g., Kinase-Glo®). As JAK2 phosphorylates the substrate, ATP is consumed. The remaining ATP is measured via a luciferase reaction.

Causality & Design Choices:

  • ATP Concentration at

    
    :  We strictly maintain the ATP concentration at its apparent Michaelis constant (
    
    
    
    ~10 µM for JAK2). Using physiological ATP levels (1 mM) would drown out the signal of a competitive fragment, while using trace ATP yields artificially potent IC₅₀ values [3].
  • Pre-incubation Phase: Fragments often exhibit rapid association/dissociation kinetics. A 15-minute pre-incubation of EMM-P with JAK2 prior to ATP addition ensures the binding equilibrium is reached, preventing false-negative readouts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute EMM-P (from 10 mM DMSO stock) in 1X Kinase Buffer to achieve a 10-point dose-response curve. Ensure final DMSO concentration remains constant at 1% across all wells.

  • Enzyme Addition: Add 5 µL of recombinant human JAK2 enzyme (optimized to consume ~20% of ATP in the linear range) to a 384-well low-volume white plate.

  • Pre-incubation: Add 2.5 µL of the diluted EMM-P to the enzyme. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix containing Poly(Glu,Tyr) peptide and 10 µM ATP.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker.

  • Detection: Add 10 µL of Kinase-Glo® reagent to halt the kinase reaction and initiate the luciferase cascade. Incubate for 10 minutes.

  • Readout: Measure luminescence using a multimode microplate reader.

Cell-Based Phosphorylation Assay (Ba/F3-JAK2-V617F)

To validate that EMM-P can cross the lipid bilayer and inhibit JAK2 in a physiological environment, we utilize Ba/F3 cells engineered to express the constitutively active JAK2-V617F mutation.

Causality & Design Choices:

  • Cell Line Selection: Wild-type Ba/F3 cells depend on IL-3 for survival. The JAK2-V617F mutant drives factor-independent growth. Using this engineered line provides a clean, amplified pSTAT5 signal without the need for exogenous cytokine stimulation, reducing assay noise [4].

Step-by-Step Methodology:

  • Cell Plating: Seed Ba/F3-JAK2-V617F cells at

    
     cells/well in a 96-well plate in RPMI-1640 medium (without IL-3) containing 10% FBS.
    
  • Treatment: Treat cells with varying concentrations of EMM-P (0.1 µM to 50 µM) or Ruxolitinib (positive control) for 2 hours at 37°C.

  • Lysis: Centrifuge the plate, aspirate the media, and lyse the cells using a validated lysis buffer supplemented with protease and phosphatase inhibitors.

  • Detection (AlphaLISA/Flow Cytometry): Quantify the levels of phosphorylated STAT5 (Tyr694) relative to total STAT5 using a homogeneous proximity assay (AlphaLISA) or intracellular flow cytometry.

  • Analysis: Normalize the pSTAT5 signal to the vehicle control (0% inhibition) and plot against the log of EMM-P concentration to derive the cellular IC₅₀.

Experimental Workflow Visualization

Workflow Prep Compound Preparation Incubate Kinase + EMM-P Pre-incubation Prep->Incubate Reaction Add ATP & Substrate (Reaction Phase) Incubate->Reaction Stop Kinase-Glo Reagent (ATP Depletion) Reaction->Stop Read Luminescence Detection Stop->Read

Fig 2: Step-by-step workflow for the luminescence-based JAK2 biochemical assay.

Data Interpretation & Quality Control (E-E-A-T)

To ensure the trustworthiness of the generated data, the assay must be a self-validating system .

  • Z'-Factor Calculation: Every 384-well plate must include 16 wells of vehicle control (DMSO, max kinase activity) and 16 wells of no-enzyme control (max luminescence, 100% inhibition). The assay is only deemed valid if the Z'-factor is

    
    .
    
  • Orthogonal Counter-Screening: Because the biochemical readout relies on luciferase, compounds can yield false positives if they inhibit luciferase rather than JAK2. EMM-P must be run through a secondary counter-screen containing only ATP and luciferase. If EMM-P quenches luminescence in the absence of JAK2, the primary data is invalidated.

  • Curve Fitting: IC₅₀ values must be derived using a 4-parameter logistic (4PL) non-linear regression model. A Hill slope (Hill coefficient) significantly deviating from 1.0 may indicate non-specific aggregation or allosteric interference rather than true 1:1 ATP-competitive binding.

References

  • Nitulescu, G. M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 2023.[Link]

  • Ostojic, A., et al. "Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis." Future Oncology (PMC), 2011.[Link]

A Guide to Cross-Reactivity Profiling of Novel Pyrazole Compounds: The Case of 1-ethyl-5-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved drugs targeting a wide array of clinical conditions.[1][2][3][4][5][6] The metabolic stability and unique physicochemical properties of the pyrazole core contribute to favorable pharmacokinetic profiles in many drug candidates.[4][5] However, as with any privileged scaffold, understanding the cross-reactivity profile of novel pyrazole-containing compounds is paramount to mitigating potential off-target effects and reducing safety-related attrition during drug development.[7][8][9]

This guide provides a comprehensive framework for determining the cross-reactivity profile of a novel pyrazole compound, using the hitherto uncharacterized molecule, 1-ethyl-5-(methoxymethyl)-1H-pyrazole, as a case study. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities.

Initial Assessment and Rationale for Cross-Reactivity Profiling

Given that 1-ethyl-5-(methoxymethyl)-1H-pyrazole is a novel entity, no pre-existing biological data is available. The pyrazole scaffold is known to be a constituent of drugs with diverse biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties.[1][2][6][10] This promiscuity necessitates a broad, systematic approach to identify potential off-target interactions early in the discovery process.[7][9] Early identification of off-target liabilities enables selectivity-focused structure-activity relationship (SAR) studies to mitigate these effects while enhancing potency at the primary target.[9]

The primary objectives of this profiling campaign are:

  • To identify any potential off-target binding or functional activity across major target families.

  • To establish a selectivity profile to guide further optimization and development.

  • To de-risk the compound for potential adverse drug reactions (ADRs) linked to off-target pharmacology.[7][11]

A Tiered Approach to Cross-Reactivity Profiling

A tiered or phased approach is the most cost-effective and efficient strategy for profiling a novel compound. This involves progressing from broad, high-throughput screens to more focused, in-depth investigations.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Cellular & Functional Analysis Broad Panel Screening Broad Panel Screening Dose-Response Assays Dose-Response Assays Broad Panel Screening->Dose-Response Assays Identified Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmed Hits Cell-Based Assays Cell-Based Assays Orthogonal Assays->Cell-Based Assays Validated Hits Downstream Signaling Downstream Signaling Cell-Based Assays->Downstream Signaling

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets. This provides a wide-angle view of potential interactions.

Recommended Panels:

  • Safety Pharmacology Panels: Commercial providers like Eurofins Discovery (SafetyScreen™), WuXi AppTec, and Pharmaron offer comprehensive panels covering key target classes associated with adverse drug reactions.[7][11][12] These panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9][12] A standard panel, such as the SafetyScreen44™ or a similar 40-50 target panel, is a cost-effective starting point for early hazard identification.[7][12][13]

  • Kinase Selectivity Panels: The pyrazole scaffold is a common feature in many kinase inhibitors.[5] Therefore, profiling against a broad kinase panel is crucial. Companies like Reaction Biology and Promega offer comprehensive kinome screening services.[14][15][16] Screening against a panel representing the human kinome can reveal both on- and off-target kinase activity.[14]

Experimental Protocol: Single-Point Kinase Profiling

  • Compound Preparation: Prepare a 1 mM stock solution of 1-ethyl-5-(methoxymethyl)-1H-pyrazole in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the test compound to the appropriate wells to achieve a final concentration of 10 µM. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP to each well to initiate the reaction. The specific kinase and substrate pairs will be as defined by the screening provider (e.g., Promega's Kinase Selectivity Profiling Systems).[15][16]

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) to measure kinase activity. The luminescence signal is inversely proportional to the inhibitory activity of the compound.[15]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.

Tier 2: Hit Validation and Selectivity Determination

Any "hits" identified in Tier 1 must be validated to confirm the activity and determine potency.

Methodologies:

  • Dose-Response Assays: Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) against the validated hit targets to determine the IC50 (for inhibition) or EC50 (for activation) values.

  • Orthogonal Assays: If possible, use a different assay format to confirm the interaction. For example, if the primary screen was a biochemical assay, a biophysical binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can validate direct binding.[14]

Data Presentation: Summary of Hypothetical Tier 2 Results

TargetPrimary Assay (IC50, µM)Orthogonal Assay (Kd, µM)Target FamilyPotential Implication
Kinase X0.50.8Tyrosine KinaseAnti-proliferative effects
GPCR Y2.13.5Rhodopsin-likeCNS side effects
Ion Channel Z8.9> 10Voltage-gatedCardiac liability
Tier 3: Cellular and Functional Characterization

For validated, potent off-target hits, it is crucial to assess the functional consequences in a cellular context.

Methodologies:

  • Cell-Based Assays: Utilize cell lines that endogenously express the off-target protein. Measure a functional readout downstream of the target, such as phosphorylation of a substrate for a kinase, or calcium mobilization for a GPCR.

  • Phenotypic Screening: Assess the compound's effect on cellular phenotypes like proliferation, apoptosis, or morphology in relevant cell lines.

G Compound Compound Off-Target Kinase X Off-Target Kinase X Compound->Off-Target Kinase X Inhibition Substrate Substrate Off-Target Kinase X->Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response

Caption: Cellular pathway analysis workflow.

Interpretation and Next Steps

The data generated from this tiered approach will provide a comprehensive cross-reactivity profile for 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

  • High Selectivity: If no significant off-target hits are identified, the compound can progress with higher confidence.

  • Manageable Off-Targets: If a small number of off-target activities are found, their potencies should be compared to the on-target potency to calculate a selectivity index.[14] If the selectivity window is sufficiently large (typically >100-fold), the off-target activity may not be a major concern.

  • Problematic Off-Targets: If the compound hits known safety-relevant targets (e.g., hERG ion channel, certain CYPs) with high potency, this is a significant red flag.[8][9] In this case, medicinal chemistry efforts should be directed at designing out the off-target activity.

Conclusion

A systematic and tiered approach to cross-reactivity profiling is an indispensable component of modern drug discovery.[7][9][11] By employing a combination of broad panel screening, hit validation, and cellular characterization, researchers can build a detailed understanding of a novel compound's selectivity. This data-driven approach allows for the early identification and mitigation of potential safety liabilities, ultimately increasing the probability of selecting and developing safer, more effective medicines.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of pharmacological and toxicological methods, 66(2), 127-137. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Vogt, A., Lazo, J. S., & Wipf, P. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(12), 1017-1021. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Khan, S. A. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. Retrieved from [Link]

  • Kumar, V., & Kumar, R. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Chemical Studies, 6(2), 1021-1033. Retrieved from [Link]

  • Fanning, P. E., & Metz, C. R. (2007). Antitumor Activity of Selected Derivatives of Pyrazole-Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. The Journal of the South Carolina Academy of Science, 5(1), 1-5. Retrieved from [Link]

  • Wang, X., Li, X., & Zhang, X. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. Retrieved from [Link]

  • Huang, R., Cvetkovic, C., & Whitebread, S. (2021). A systematic and translational approach using human genetics and pharmacology to build a safetyome for hazard identification. Toxicology and applied pharmacology, 413, 115405. Retrieved from [Link]

  • Wang, X., Li, X., & Zhang, X. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Retrieved from [Link]

  • Roberts, S., B-L, C., Az-Z, D., & Whitebread, S. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular pharmacology, 120, 106609. Retrieved from [Link]

  • Eurofins Discovery. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Wabli, R. I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1775-1794. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Isloor, A. M., Kalluraya, B., & Rao, M. P. (2011). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3249. Retrieved from [Link]

  • Goh, K. K., Yeap, C. S., Fun, H. K., & Quah, C. K. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o142. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Najjar, H. J. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(2), M1875. Retrieved from [Link]

  • El-Sayed, N., El-Gamal, K., & El-Gendy, M. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(10), 105193. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] This guide delves into the structure-activity relationships (SAR) of a specific class of pyrazole analogues: those based on the 1-ethyl-5-(methoxymethyl)-1H-pyrazole core. In the absence of a dedicated, comprehensive study on this particular scaffold, this guide will synthesize a predictive SAR narrative based on established principles from the broader pyrazole literature. By exploring hypothetical structural modifications and their likely impact on biological activity, we aim to provide a framework for the rational design of novel and potent therapeutic candidates.

Synthesis of the Core Scaffold: 1-Ethyl-5-(methoxymethyl)-1H-pyrazole

A plausible synthetic route to the 1-ethyl-5-(methoxymethyl)-1H-pyrazole core can be envisioned starting from the corresponding 1-ethyl-1H-pyrazol-5-ol. The synthesis of this precursor has been reported via the reaction of ethylhydrazine with methyl 3-methoxyacrylate.[3] Subsequent O-methylation of the resulting pyrazol-5-ol would yield the desired 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Hypothetical Structure-Activity Relationship (SAR) Studies

This section presents a predictive analysis of the SAR of 1-ethyl-5-(methoxymethyl)-1H-pyrazole analogues. For the purpose of this guide, we will consider their potential as anti-inflammatory agents, with a focus on cyclooxygenase-2 (COX-2) inhibition, a common target for pyrazole-based drugs. The following analysis is based on established SAR principles for related pyrazole derivatives.

Modifications at the N1-Position

The substituent at the N1-position of the pyrazole ring is known to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Studies on other pyrazole series have shown that N1-alkylation can enhance solubility and selectivity.[4]

  • Effect of Alkyl Chain Length: Varying the length of the alkyl chain at the N1-position can impact lipophilicity and, consequently, cell permeability and target engagement. While the ethyl group provides a good starting point, shortening it to a methyl group might alter the binding mode or solubility. Conversely, increasing the chain length to propyl or butyl could enhance lipophilicity, potentially leading to increased potency, but also to potential off-target effects or reduced solubility.

  • Introduction of Cyclic and Functionalized Groups: Replacing the ethyl group with a cyclopropyl or cyclobutyl moiety could introduce conformational constraints that might be favorable for binding. The introduction of polar functional groups, such as a hydroxyethyl or a methoxyethyl group, could improve aqueous solubility.

Modifications at the 5-Methoxymethyl Group

The 5-methoxymethyl substituent is a key feature of this series. Its size, polarity, and hydrogen-bonding capacity can be critical for target interaction.

  • Alteration of the Ether Linkage: Replacing the methyl group of the methoxymethyl substituent with larger alkyl groups (e.g., ethoxymethyl, propoxymethyl) would increase steric bulk and lipophilicity. This could either enhance van der Waals interactions within a hydrophobic pocket of the target protein or lead to steric hindrance.

  • Conversion to Other Functional Groups: Transforming the methoxymethyl group into a hydroxymethyl, aminomethyl, or a small alkyl chain (e.g., ethyl) would significantly alter the polarity and hydrogen-bonding potential at this position. A hydroxymethyl group, for instance, could act as a hydrogen bond donor and acceptor, potentially forming key interactions with the target.

Substitution at the C3 and C4 Positions

The C3 and C4 positions of the pyrazole ring offer opportunities for further structural diversification to modulate activity and selectivity.

  • Substitution at C3: Introduction of small alkyl or aryl groups at the C3 position is a common strategy in pyrazole-based drug design. An aryl group, for example, could engage in π-stacking interactions with aromatic residues in the active site of the target enzyme.

  • Substitution at C4: The C4 position is often substituted with groups that can fine-tune the electronic properties of the pyrazole ring or act as a handle for further functionalization. Introduction of an electron-withdrawing group, such as a halogen or a nitro group, could influence the pKa of the pyrazole ring and its overall reactivity.

Data Summary: Hypothetical SAR of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole Analogues for COX-2 Inhibition

The following table summarizes the predicted impact of various structural modifications on the COX-2 inhibitory activity of 1-ethyl-5-(methoxymethyl)-1H-pyrazole analogues. The activity is presented as a qualitative prediction.

Analogue Modification Predicted Relative Activity Rationale
Parent 1-ethyl-5-(methoxymethyl)-1H-pyrazoleBaselineCore scaffold for comparison.
1a N1-methylSimilar or slightly decreasedReduced lipophilicity may affect cell permeability.
1b N1-propylPotentially increasedIncreased lipophilicity could enhance binding in a hydrophobic pocket.
1c N1-cyclopropylPotentially increasedConformational restriction may favor an active conformation.
2a 5-ethoxymethylPotentially decreasedIncreased steric bulk may lead to unfavorable interactions.
2b 5-hydroxymethylPotentially increasedIntroduction of a hydrogen bond donor/acceptor group.
3a C3-phenylPotentially increasedPotential for π-stacking interactions.
4a C4-bromoPotentially increasedElectron-withdrawing group may enhance binding affinity.

Experimental Protocols

To validate the hypothetical SAR presented above, a robust experimental workflow is essential. The following is a detailed protocol for a common in vitro assay to determine the COX-2 inhibitory activity of the synthesized analogues.

In Vitro COX-2 Inhibition Assay (Enzyme-Based)

This protocol describes a method to measure the ability of test compounds to inhibit the activity of purified human recombinant COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of human recombinant COX-2 enzyme in the reaction buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Reaction Setup: a. To each well of a 96-well plate, add 180 µL of the reaction buffer. b. Add 10 µL of the test compound solution or DMSO (vehicle control). c. Add 10 µL of the COX-2 enzyme solution to all wells except for the blank. d. Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: a. Add 10 µL of arachidonic acid solution to each well to initiate the reaction. b. Incubate the plate at 37°C for 10 minutes.

  • Termination of Reaction: a. Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: a. Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical SAR Landscape

SAR_Landscape cluster_N1 N1-Position Modifications cluster_C5 C5-Position Modifications cluster_Ring Ring Modifications Parent 1-Ethyl-5-(methoxymethyl) -1H-pyrazole N1-Alkyl Ethyl (Parent) Methyl Propyl Parent->N1-Alkyl Vary Chain Length N1-Cyclic Cyclopropyl Cyclobutyl Parent->N1-Cyclic Introduce Rings 5-Alkoxymethyl Methoxymethyl (Parent) Ethoxymethyl Parent->5-Alkoxymethyl Vary Alkyl Group 5-Functional Hydroxymethyl Aminomethyl Parent->5-Functional Change Functionality C3-Subst Phenyl Methyl Parent->C3-Subst Add Groups C4-Subst Bromo Nitro Parent->C4-Subst Add Groups Activity Biological Activity (e.g., COX-2 Inhibition) N1-Alkyl->Activity N1-Cyclic->Activity 5-Alkoxymethyl->Activity 5-Functional->Activity C3-Subst->Activity C4-Subst->Activity

Caption: Hypothetical SAR landscape for 1-ethyl-5-(methoxymethyl)-1H-pyrazole analogues.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

Workflow A Prepare Reagents (Enzyme, Substrate, Buffers) C Reaction Setup in 96-well Plate (Buffer, Compound, Enzyme) A->C B Prepare Compound Dilutions (Test & Control) B->C D Pre-incubation (37°C, 15 min) C->D E Initiate Reaction (Add Substrate) D->E F Incubation (37°C, 10 min) E->F G Terminate Reaction (Add Stop Solution) F->G H Quantify PGE2 (EIA Kit) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Conclusion

While a dedicated structure-activity relationship study for 1-ethyl-5-(methoxymethyl)-1H-pyrazole analogues is not yet available in the public domain, this guide provides a predictive framework based on established medicinal chemistry principles for the broader pyrazole class. The hypothetical SAR analysis suggests that modifications at the N1, C3, C4, and C5 positions can significantly impact the biological activity of this scaffold. The N1-ethyl group likely contributes to favorable pharmacokinetic properties, while the 5-methoxymethyl group offers a key point for interaction with biological targets. Further diversification at the C3 and C4 positions presents opportunities to fine-tune potency and selectivity. The experimental protocols and workflows detailed herein provide a clear path for the synthesis and biological evaluation of these promising analogues. Future research in this area is warranted to validate these predictions and unlock the full therapeutic potential of this pyrazole sub-class.

References

  • Eastgate, M. D., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 12(10), 1645-1650.
  • Kumar, A., & Yadav, G. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 10(7), 1-15.
  • Chandra, C., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 5(8), 4478-4485.
  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048.
  • Goh, K. K. T., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of the recent advances in their synthesis and biological activities. Molecules, 22(8), 1349.
  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.

Sources

A Comparative Guide to the Synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole: An Evaluation of a Novel Regioselective Pathway

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to the structure of numerous FDA-approved pharmaceuticals. The specific substitution pattern on the pyrazole ring is critical to pharmacological activity, making the efficiency and precision of synthetic routes a paramount concern. This guide provides an in-depth comparison between an established two-step synthesis and a novel, streamlined one-pot pathway for the production of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, a key intermediate for various therapeutic agents.

The Established vs. The Novel: A Strategic Overview

The traditional approach to synthesizing 1,5-disubstituted pyrazoles often involves a multi-step process that can be hampered by low yields and a lack of regioselectivity. In contrast, a modern, one-pot approach offers a more elegant and efficient solution, minimizing reaction time and improving the overall atom economy.

Established Pathway: A Two-Step Approach Fraught with Challenges

The conventional synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole typically proceeds in two distinct stages:

  • Formation of the Pyrazole Core: The synthesis commences with the cyclocondensation of a 1,3-dicarbonyl compound, such as 1-methoxy-2,4-pentanedione, with hydrazine hydrate. This classic Knorr-type pyrazole synthesis effectively constructs the 5-(methoxymethyl)-1H-pyrazole intermediate.[1]

  • N-Alkylation: The subsequent N-ethylation of the 5-(methoxymethyl)-1H-pyrazole intermediate is where the primary drawback of this pathway lies. Standard alkylation conditions, often employing an ethyl halide in the presence of a base, lead to a mixture of two regioisomers: the desired 1-ethyl-5-(methoxymethyl)-1H-pyrazole and the undesired 1-ethyl-3-(methoxymethyl)-1H-pyrazole. The separation of these isomers can be challenging, resulting in a significant loss of the target compound and increased production costs.

The lack of regioselectivity in the N-alkylation step is a well-documented challenge in pyrazole chemistry, arising from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.

A Novel Pathway: One-Pot Regioselective Synthesis

A more advanced and efficient approach involves a one-pot reaction that leverages the differential reactivity of the carbonyl groups in the 1,3-dicarbonyl precursor and the use of a substituted hydrazine. This method directly yields the desired 1,5-disubstituted pyrazole with high regioselectivity.

The proposed novel synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole involves the direct reaction of 1-methoxy-2,4-pentanedione with ethylhydrazine. In this reaction, the more nucleophilic nitrogen of ethylhydrazine preferentially attacks the more electrophilic ketone carbonyl of the 1-methoxy-2,4-pentanedione, leading to a highly regioselective cyclization. This one-pot approach circumvents the problematic N-alkylation step of the established pathway, thereby avoiding the formation of regioisomers. A similar one-pot synthesis of 1-ethyl-1H-pyrazol-5-ol from ethylhydrazine and methyl trans-3-methoxyacrylate has been reported with a yield of 71%.[2]

Quantitative Comparison of Synthetic Pathways

ParameterEstablished Two-Step PathwayNovel One-Pot Pathway
Number of Steps 21
Regioselectivity Poor (mixture of isomers)High (single isomer)
Overall Yield Moderate to Low (due to separation losses)Good to Excellent
Reaction Time Long (two separate reactions)Short (one reaction)
Workup and Purification Complex (isomer separation required)Simple (no isomer separation)
Atom Economy LowerHigher

Experimental Protocols

Established Pathway: Two-Step Synthesis

Step 1: Synthesis of 5-(methoxymethyl)-1H-pyrazole (Illustrative)

  • To a solution of 1-methoxy-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(methoxymethyl)-1H-pyrazole.

Step 2: N-ethylation of 5-(methoxymethyl)-1H-pyrazole

  • To a solution of 5-(methoxymethyl)-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The crude product will be a mixture of 1-ethyl-5-(methoxymethyl)-1H-pyrazole and 1-ethyl-3-(methoxymethyl)-1H-pyrazole, requiring careful separation by column chromatography.

Novel Pathway: One-Pot Synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole
  • To a solution of ethylhydrazine oxalate (1.1 eq) in water, add a solution of sodium hydroxide to adjust the pH to ~9.5.

  • Heat the mixture to approximately 40°C and add 1-methoxy-2,4-pentanedione (1.0 eq) dropwise.

  • Maintain the pH in the range of 9.0-9.5 by periodic addition of NaOH solution.

  • Stir the reaction mixture at 40°C for an additional 3 hours after the addition is complete.

  • Cool the mixture, acidify with HCl to a pH of 3-4, and extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Visualization of Synthetic Pathways

G cluster_0 Established Two-Step Pathway cluster_1 Novel One-Pot Pathway A 1-methoxy-2,4-pentanedione + Hydrazine Hydrate B 5-(methoxymethyl)-1H-pyrazole A->B Step 1: Cyclocondensation C Ethyl Iodide, Base B->C D Mixture of Regioisomers (1-ethyl-5-(methoxymethyl)-1H-pyrazole & 1-ethyl-3-(methoxymethyl)-1H-pyrazole) C->D Step 2: N-Ethylation E Purification D->E Chromatography F 1-ethyl-5-(methoxymethyl)-1H-pyrazole E->F G 1-methoxy-2,4-pentanedione + Ethylhydrazine H Direct Cyclocondensation G->H I 1-ethyl-5-(methoxymethyl)-1H-pyrazole H->I High Regioselectivity

Caption: Comparison of the established and novel synthetic pathways.

Conclusion

The novel one-pot synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole represents a significant improvement over the established two-step method. By providing a more direct, highly regioselective, and efficient route to the target molecule, this new pathway offers considerable advantages for researchers and drug development professionals. The adoption of such optimized synthetic strategies is crucial for accelerating the discovery and development of new pyrazole-based therapeutics.

References

  • Kaufmann, D., et al. (2018). Regioisomeric pyrazoles produced by the ruthenium catalyzed cascade conversions between secondary propargyl alcohols and phenyl hydrazine. IntechOpen.
  • BenchChem. (2025).
  • ChemicalBook. (2023). 1-ethyl-1H-pyrazol-5-ol synthesis.
  • Al-Adiwish, W. M., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Mansoura Journal of Chemistry.
  • Organic Chemistry Portal. (2022). Synthesis of pyrazoles.
  • Chemchart. (n.d.). 1-methoxypentane-2,4-dione (6290-50-2).
  • MDPI. (2023).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.
  • Chem Help ASAP. (2021, December 16).
  • ResearchGate. (n.d.). One-pot synthesis of N-substituted pyrazoles 1–7.
  • PubMed. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.
  • Zamri, A., et al. (2021). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent.
  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • IntechOpen. (2022).
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • Oriental Journal of Chemistry. (2016).
  • Indian Chemical Society. (n.d.).
  • Filo. (2025, July 21). What is the product when 2,4-pentanedione reacts with hydrazine (NH₂NH₂)?..
  • PubChem. (n.d.). 1-methoxy-2,4-pentanedione.
  • PubChem. (n.d.). 1-methoxy-2,4-pentanedione (C6H10O3).
  • Chegg.com. (2015, October 9). Solved Hydrazine reacts with 2,4-pentanedione to yield.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-ethyl-5-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational and disposal plan for 1-ethyl-5-(methoxymethyl)-1H-pyrazole. As a matter of scientific integrity and safety, it is crucial to recognize that while a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, its structural class—substituted pyrazoles—necessitates a conservative approach to handling and disposal. The guidance herein is synthesized from established best practices for managing novel, potentially hazardous laboratory chemicals and data from analogous pyrazole derivatives.

Disclaimer: This guide is intended to supplement, not supersede, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your designated EHS department for definitive procedures and before undertaking any new or unfamiliar chemical handling task.

Core Principle: Mandating a Conservative, EHS-Coordinated Disposal

The foundational principle for disposing of 1-ethyl-5-(methoxymethyl)-1H-pyrazole is to treat it as hazardous chemical waste.[1] Due to the biological activity and potential toxicity inherent in many pyrazole-based molecules, in-laboratory treatment or neutralization is strongly discouraged without a compound-specific, validated risk assessment.[2] The only recommended disposal method is through your institution's licensed hazardous waste management program.

Hazard Profile Analysis (Inferred)

Based on data from structurally related pyrazole compounds, researchers must assume 1-ethyl-5-(methoxymethyl)-1H-pyrazole may exhibit one or more of the following hazardous characteristics as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[3]

Hazard CategoryPotential Effects based on Analogous PyrazolesRelevant Safety Data Sheet Insights
Skin Contact Causes skin irritation; may be harmful in contact with skin.[1][4][5][6]Wear chemical-resistant gloves and a lab coat. Remove and decontaminate clothing if contact occurs.[7][8]
Eye Contact Causes serious eye irritation or damage, potentially severe.[1][4][5][9]Use chemical safety goggles or a face shield.[10] An eyewash station must be readily accessible.[6][8]
Inhalation May cause respiratory tract irritation.[1][4][9][11]All handling and waste packaging should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][12]
Ingestion Harmful if swallowed.[1][5][9][13]Do not eat, drink, or smoke in laboratory areas.[11] If ingested, seek immediate medical attention.
Environmental Improper disposal can lead to environmental contamination. Pouring chemical waste down the drain is prohibited.[1][14]The compound must be collected for disposal via a licensed hazardous waste contractor.[2][7]

Essential Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure the following safety measures are in place:

  • Primary Engineering Control: Handle the compound and prepare waste containers exclusively within a chemical fume hood to minimize inhalation risk.[12]

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. For tasks with a higher splash risk, a full face shield is recommended.[10]

  • Skin Protection: Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[1][15]

  • Ventilation: Ensure the laboratory has adequate ventilation.[8]

Step-by-Step Disposal Protocol

This protocol aligns with the Resource Conservation and Recovery Act (RCRA) and common institutional guidelines for managing hazardous waste in a laboratory setting.[3][12][14]

Step 1: Waste Classification and Segregation
  • Classification: Designate all materials contaminated with 1-ethyl-5-(methoxymethyl)-1H-pyrazole as "Hazardous Chemical Waste."[1][16]

  • Segregation: It is critical to segregate this waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your EHS department.[2][17] Incompatible materials must be stored separately to prevent dangerous reactions.[3][18]

    • Solid Waste: Collect any contaminated solids—such as gloves, weigh papers, absorbent pads from spills, and residual product—in a dedicated solid hazardous waste container.[2]

    • Liquid Waste: Collect any solutions containing the compound in a separate, compatible liquid hazardous waste container.[2]

Step 2: Proper Containerization
  • Container Selection: Use only containers approved for hazardous waste. These must be in good condition, free of damage, and have a secure, leak-proof lid.[2][16] For liquids, high-density polyethylene or borosilicate glass are often suitable, but chemical compatibility must be verified.[2][14]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[16][19] Never leave a funnel in an open container.[16]

  • Fill Level: Do not overfill containers. A maximum of 90% capacity is a common guideline to allow for expansion and prevent spills.[12]

Step 3: Mandatory Waste Labeling

Proper labeling is a critical safety and regulatory requirement.[19]

  • Obtain and affix a hazardous waste tag from your EHS department.[14]

  • The label must clearly state the words "HAZARDOUS WASTE ".[14][16]

  • List the full chemical name: "1-ethyl-5-(methoxymethyl)-1H-pyrazole ". Do not use abbreviations or chemical formulas.[14][16]

  • For mixtures, list all constituents and their approximate percentages or concentrations.[14][16]

  • Include the date waste was first added to the container (accumulation start date) and the name and contact information of the principal investigator or generator.[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[16][20]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][16][18]

  • Volume Limits: Per EPA regulations, an SAA can accumulate up to 55 gallons of hazardous waste.[19][21]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to catch any potential leaks.[3][20]

Step 5: Arranging for Final Disposal
  • Once a waste container is full (or within the time limits specified by your institution, often 6-12 months), contact your EHS department to schedule a waste pickup.[3][19][21]

  • Complete any required waste pickup forms or manifests as instructed by your EHS office.[2]

  • Your institution's EHS professionals will then manage the transport and disposal via a licensed hazardous waste contractor.[2]

Spill and Emergency Procedures

  • Small Spills: In the event of a small, manageable spill within a fume hood:

    • Ensure you are wearing appropriate PPE.[2]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[2]

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into your designated solid hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]

  • Large Spills: For any large spill, or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

Disposal Process Visualizations

The following diagrams illustrate the essential workflows for proper disposal.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal PPE 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in Fume Hood Classify 3. Classify as Hazardous Waste FumeHood->Classify Segregate 4. Segregate Solid & Liquid Waste Streams Classify->Segregate Container 5. Use Correct, Compatible Waste Container Segregate->Container Label 6. Affix & Complete Hazardous Waste Label Container->Label Store 7. Store in SAA with Secondary Containment Label->Store ContactEHS 8. Contact EHS for Waste Pickup Store->ContactEHS Contractor 9. Licensed Contractor Disposes of Waste ContactEHS->Contractor DecisionTree start Waste Generated spill Is it a spill? start->spill small_spill Small & Contained? spill->small_spill Yes routine Routine Waste spill->routine No cleanup Follow Spill Cleanup Protocol small_spill->cleanup Yes evacuate Evacuate & Call EHS small_spill->evacuate No add_waste Add to Labeled Container in SAA cleanup->add_waste container_full Is Container Full? routine->container_full container_full->add_waste No request_pickup Request EHS Pickup container_full->request_pickup Yes

Sources

Personal protective equipment for handling 1-ethyl-5-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals and researchers with a self-validating system for handling 1-ethyl-5-(methoxymethyl)-1H-pyrazole .

Rather than simply listing safety rules, this guide breaks down the mechanistic causality behind each requirement. By understanding how the specific structural moieties of this compound—the lipophilic ethyl group, the reactive methoxymethyl ether, and the basic pyrazole core—interact with biological tissues and environmental factors, you can execute your workflows with uncompromising safety and precision.

Chemical Hazard Profile & Mechanistic Causality

1-ethyl-5-(methoxymethyl)-1H-pyrazole presents a unique set of handling challenges due to its bifunctional nature. The pyrazole core is a known irritant and potential hepatotoxin upon systemic absorption 1[1]. Simultaneously, the methoxymethyl group acts as an aliphatic ether, introducing the risk of autoxidation.

Table 1: Quantitative Hazard Data & Mechanistic Rationale

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThe pyrazole core disrupts mitochondrial function, potentially inducing hypoglycemia and extensive centrolobular necrosis 1[1].
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic ethyl substitution enhances the dermal penetration rate of the basic pyrazole ring, exacerbating local tissue irritation 2[2].
Serious Eye Damage Category 1H318: Causes serious eye damageDirect interaction with corneal proteins causes rapid, potentially irreversible tissue damage and severe inflammation 1[1].
Aquatic Toxicity Category 3H412: Harmful to aquatic lifeHeterocyclic nitrogen compounds resist rapid biodegradation, leading to long-lasting effects in aquatic ecosystems 1[1].

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety protocol, PPE selection must be directly mapped to the compound's physical properties.

  • Hand Protection: Use double-layered nitrile gloves (minimum 0.11 mm thickness) for standard handling. Causality: The lipophilic nature of the compound allows it to act as a permeation enhancer. If the compound is dissolved in harsh carrier solvents (e.g., Dichloromethane or DMF), you must upgrade to butyl rubber or laminate (Silver Shield) gloves, as nitrile will degrade rapidly.

  • Eye/Face Protection: Snug-fitting chemical splash goggles (EN166/ANSI Z87.1 compliant) are mandatory 2[2]. Causality: Standard safety glasses lack an orbital seal. Given the Category 1 severe eye damage classification, capillary action from a micro-splash under standard glasses can cause irreversible corneal scarring.

  • Body Protection: Flame-retardant (FR) lab coat with knit cuffs. Causality: The methoxymethyl ether moiety increases the flammability profile of the compound. FR coats prevent secondary ignition during synthetic workflows.

  • Respiratory Protection: All manipulations must occur in a certified chemical fume hood (face velocity 80-100 FPM). If handling outside a hood is unavoidable (e.g., bulk transfer), a NIOSH-approved P100 particulate respirator is required 3[3].

Operational Workflow: Safe Handling Protocol

Follow this step-by-step methodology to ensure absolute containment and chemical stability during experimental setups.

Step 1: Pre-Operational Environmental Control

  • Verify fume hood airflow is operational and free of clutter to maintain laminar flow.

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen). Causality: The methoxymethyl ether group is susceptible to autoxidation. Excluding oxygen prevents the formation of shock-sensitive peroxides over time.

Step 2: Reagent Transfer

  • Don all required PPE (FR coat, goggles, double nitrile gloves).

  • Utilize a closed-system transfer (e.g., Schlenk line or syringe techniques) for liquid solutions, or use anti-static spatulas for neat solids to prevent aerosolization.

  • Keep the primary container tightly sealed immediately after transfer to minimize atmospheric exposure 3[3].

Step 3: Post-Operation Decontamination

  • Rinse all spatulas, syringes, and glassware with a compatible solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container.

  • Remove the outer layer of nitrile gloves inside the fume hood to prevent cross-contaminating laboratory door handles or equipment.

Emergency Spill Response & Exposure Pathways

In the event of a spill, immediate and structured action is required to prevent respiratory exposure and environmental discharge 4[4].

SpillResponse A Spill or Exposure Event B Assess Magnitude & Risk Level A->B C Minor Spill (<50mL) Inside Fume Hood B->C Low Risk D Major Spill (>50mL) or Outside Hood B->D High Risk F Verify PPE Integrity (Gloves, Goggles) C->F E Evacuate Lab & Notify EHS D->E G Apply Inert Absorbent (e.g., Vermiculite) F->G H Transfer to HazMat Waste Container G->H

Emergency spill response and containment workflow for pyrazole derivatives.

Spill Cleanup Methodology:

  • Containment: Never use combustible materials (like paper towels) for large spills due to the ether moiety. Use an inert, non-combustible absorbent such as vermiculite or sand 4[4].

  • Collection: Sweep up the absorbed material using a non-sparking tool to avoid dust/aerosol formation.

  • Disposal: Place the material into a tightly closed, appropriately labeled hazardous waste receptacle.

Logistical & Disposal Plan

Storage Logistics:

  • Environment: Store at 2-8°C in a dry, dark, and well-ventilated cabinet.

  • Atmosphere: Maintain under an inert atmosphere (Argon) to inhibit peroxide formation from the methoxymethyl group.

  • Incompatibilities: Strictly isolate from strong oxidizing agents, strong acids, and reducing agents 2[5].

Disposal Methodology:

  • Environmental Protection: Under no circumstances should this compound be flushed down the sanitary sewer system. It is classified as harmful to aquatic life with long-lasting effects (H412) 1[1].

  • Waste Segregation: Liquid waste containing this compound must be segregated into "Halogenated" or "Non-Halogenated" organic waste streams depending on the carrier solvent used. Solid waste (contaminated gloves, vials, absorbents) must be routed to solid hazardous waste for high-temperature incineration by an approved environmental vendor.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 1H-Pyrazole." Fisher Scientific.
  • ChemicalBook.
  • Merck Millipore.
  • CymitQuimica.

Sources

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